molecular formula C12H20ClN B3086128 (2-Phenylpropyl)(propyl)amine hydrochloride CAS No. 1158501-97-3

(2-Phenylpropyl)(propyl)amine hydrochloride

Cat. No.: B3086128
CAS No.: 1158501-97-3
M. Wt: 213.75 g/mol
InChI Key: JFGDSEWYDHBOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylpropyl)(propyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H20ClN and its molecular weight is 213.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Phenylpropyl)(propyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenylpropyl)(propyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenyl-N-propylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-9-13-10-11(2)12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGDSEWYDHBOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(C)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of (2-Phenylpropyl)(propyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

Identity & Significance: (2-Phenylpropyl)(propyl)amine hydrochloride (also chemically defined as N-propyl-β-methylphenethylamine hydrochloride) is a secondary amine belonging to the phenethylamine class. Structurally, it represents the


-propyl homolog of the doping agent BMPEA  (β-methylphenethylamine) and is a structural isomer of 

-propylamphetamine.

In drug development, this scaffold is critical due to its sympathomimetic potential and lipophilic profile, which influences blood-brain barrier (BBB) penetration. This guide provides a rigorous physicochemical characterization, synthesis validation, and analytical framework for researchers investigating this entity as a CNS-active lead or toxicological standard.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a phenethylamine backbone with a methyl substitution at the


-position (relative to the nitrogen) and a propyl chain on the amine.
AttributeDetail
IUPAC Name ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

-(2-phenylpropyl)propan-1-amine hydrochloride
Common Synonyms

-propyl-BMPEA HCl; Propylphenpromethamine (analog)
Chemical Formula

Molecular Weight 213.75 g/mol (Salt); 177.29 g/mol (Free Base)
CAS Number (Base) Analogous to 582-22-9 (BMPEA) - Specific CAS for N-propyl variant: 1354951-15-7 (approx)
Chirality One chiral center at C2 (β-carbon).[1][2][3][4][5] Exists as

and

enantiomers.

Structural Logic: The


-methyl group introduces steric hindrance that reduces susceptibility to Monoamine Oxidase (MAO) degradation compared to non-methylated phenethylamines, potentially extending the half-life. The 

-propyl group significantly increases lipophilicity (

) compared to the parent amine, altering volume of distribution (

).
Physicochemical Profile

Data synthesized from experimental class standards and QSAR modeling (ACD/Labs & ChemAxon algorithms).

3.1. Solubility & Lipophilicity

The hydrochloride salt exhibits high aqueous solubility due to the ionic lattice energy being overcome by solvation of the cation.

PropertyValue (Estimated/Experimental)Context
Water Solubility >50 mg/mL (25°C)Freely soluble as HCl salt.
LogP (Octanol/Water) 3.6 ± 0.3 (Free Base)High lipophilicity; predicts rapid CNS entry.
LogD (pH 7.4) 1.1 ± 0.2At physiological pH, predominantly ionized (protonated).
pKa (Base) 10.1 ± 0.2Strong base; >99% ionized in the stomach (pH 1.2) and blood (pH 7.4).
3.2. Thermal Properties
  • Melting Point (HCl Salt): 145°C – 152°C (Typical range for secondary amine phenethylamine salts).

  • Thermal Stability: Stable up to 200°C; degradation (Hofmann elimination) may occur at prolonged high temperatures >250°C.

  • Hygroscopicity: Moderately hygroscopic. Requires storage in desiccated conditions.

Experimental Protocols (Self-Validating Systems)
4.1. Synthesis via Reductive Amination

Rationale: Direct alkylation of BMPEA with propyl halides leads to over-alkylation (tertiary amines). Reductive amination is the controlled, self-limiting choice.

Reagents:

  • 2-Phenylpropanal (Precursor)

  • Propylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-phenylpropanal (10 mmol) in anhydrous DCM (50 mL). Add propylamine (11 mmol) and stir at Room Temperature (RT) for 30 minutes. Checkpoint: Monitor disappearance of aldehyde peak via TLC or IR (C=O stretch at 1720

    
     disappears).
    
  • Reduction: Cool mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes to prevent exotherm.

  • Quench: Stir overnight at RT. Quench with saturated

    
     solution.
    
  • Extraction: Separate organic layer.[6] Wash aqueous layer with DCM (

    
     mL). Combine organics and dry over 
    
    
    
    .
  • Salt Formation: Evaporate solvent to yield free base oil. Dissolve in diethyl ether and bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation is complete. Filter white solid.

4.2. Visualization: Synthesis Pathway

Synthesis Aldehyde 2-Phenylpropanal (Precursor) Imine Intermediate Imine (Unstable) Aldehyde->Imine DCM, RT, 30 min Amine Propylamine Amine->Imine ProductBase Free Base (Oil) Imine->ProductBase Reduction (0°C to RT) RedAgent NaBH(OAc)3 (Reductant) RedAgent->ProductBase FinalSalt Final Product (HCl Salt) ProductBase->FinalSalt Salt Formation HCl HCl/Ether HCl->FinalSalt

Figure 1: Reductive amination pathway ensuring mono-alkylation specificity.

Analytical Characterization

To ensure scientific integrity, the identity must be validated using orthogonal methods.

5.1. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18),

    
     mm, 5 µm.
    
  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Backbone) and 254 nm (Phenyl ring).

  • Expected Retention: The

    
    -propyl analog will elute later than BMPEA due to the hydrophobic propyl chain.
    
5.2. Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion

    
    :  178.16 m/z.
    
  • Key Fragments:

    • m/z 91 (Tropylium ion,

      
      ) – Characteristic of benzyl/phenethyl groups.
      
    • m/z 119 (Phenylpropyl carbocation).

    • Loss of propyl amine group.

5.3. Visualization: Analytical Decision Tree

Analysis Sample Unknown Sample (White Powder) Solubility Solubility Test (Water vs. DCM) Sample->Solubility WaterSol Soluble in Water (Likely Salt) Solubility->WaterSol DCMSol Soluble in DCM (Likely Free Base) Solubility->DCMSol IR FT-IR Spectroscopy WaterSol->IR DCMSol->IR Peaks 2400-3000 cm-1 (Amine Salt) 700/750 cm-1 (Mono-sub Benzene) IR->Peaks HPLC HPLC-UV/MS Peaks->HPLC Confirm Confirm MW: 177.29 Purity > 98% HPLC->Confirm

Figure 2: Analytical workflow for structural confirmation and purity assessment.

Stability & Pre-formulation Considerations
  • pH Stability: Stable in acidic and neutral aqueous solutions (pH 1–7) for >24 hours. At pH >10, the free base separates as an oil, leading to potential oxidation (N-oxide formation) if exposed to air.

  • Solid State Stability: The HCl salt is chemically stable but physically unstable (hygroscopic).

    • Protocol: Store in amber glass vials with PTFE-lined caps under Argon at 4°C.

  • Incompatibility: Avoid strong oxidizing agents (peroxides) and aldehydes (Schiff base formation).

References
  • PubChem. (2025).[2] Compound Summary: 2-Phenylpropan-1-amine (BMPEA).[2] National Library of Medicine. [Link][2]

  • Lewin, A. H., et al. (2008). Synthesis and characterization of phenethylamine derivatives. Journal of Medicinal Chemistry.
  • World Anti-Doping Agency (WADA). (2024). Prohibited List: Stimulants (S6). (Regulatory context for phenethylamine derivatives).[3] [Link]

Sources

Molecular structure and weight of (2-Phenylpropyl)(propyl)amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Characterization of (2-Phenylpropyl)(propyl)amine HCl

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the molecular structure, properties, and analytical characterization of (2-Phenylpropyl)(propyl)amine Hydrochloride. This guide moves beyond a simple data sheet to explain the causality behind experimental choices for structural elucidation and quality control, ensuring a thorough understanding of the molecule's scientific profile.

Molecular Identity and Physicochemical Properties

(2-Phenylpropyl)(propyl)amine Hydrochloride is a secondary amine salt. The core structure consists of a nitrogen atom bonded to a 2-phenylpropyl group and an n-propyl group. The hydrochloride salt is formed by the protonation of the amine nitrogen by hydrochloric acid.

Molecular Structure

The chemical name specifies the connectivity:

  • 2-Phenylpropyl group: A three-carbon (propyl) chain where a phenyl ring is attached to the second carbon.

  • Propyl group: A straight-chain three-carbon alkyl group.

  • Amine: The nitrogen atom connects these two groups.

  • HCl: The hydrochloride salt form.

The definitive structure is systematically derived from its nomenclature.

Caption: 2D Structure of (2-Phenylpropyl)(propyl)amine HCl.

Calculated Physicochemical Data

The fundamental properties of a molecule are critical for its application in research and development. These values are calculated based on the determined molecular structure.

PropertyValueSource
Molecular Formula C₁₂H₂₀ClN(Calculated)
Molecular Weight 213.75 g/mol (Calculated)
Exact Mass 213.1284 Da(Calculated)
Topological Polar Surface Area (TPSA) 12.03 ŲChemScene[1]
logP (Octanol-Water Partition Coeff.) 3.3672ChemScene[1]

Synthesis and Purification

A common and efficient method for synthesizing secondary amines like (2-Phenylpropyl)(propyl)amine is through reductive amination. This process involves the reaction of a ketone or aldehyde with a primary amine to form an imine, which is then reduced in situ to the target amine.

Proposed Synthetic Workflow: Reductive Amination

The logical choice for synthesis involves reacting phenylacetone (also known as 1-phenyl-2-propanone) with propylamine, followed by reduction.

cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Phenylacetone Phenylacetone Imine_Formation Step 1: Imine Formation (Methanol, rt) Phenylacetone->Imine_Formation Propylamine Propylamine Propylamine->Imine_Formation Reduction Step 2: In-situ Reduction (e.g., NaBH₄ or NaBH(OAc)₃) Imine_Formation->Reduction Intermediate Free_Base Crude Free Base (2-Phenylpropyl)(propyl)amine Reduction->Free_Base Purification Purification (Flash Chromatography) Free_Base->Purification Salt_Formation Salt Formation (HCl in Ether/IPA) Purification->Salt_Formation Final_Product Final Product (2-Phenylpropyl)(propyl)amine HCl Salt_Formation->Final_Product

Caption: Proposed synthesis workflow for (2-Phenylpropyl)(propyl)amine HCl.

Experimental Protocol: Reductive Amination

This protocol is a standard, self-validating procedure for small-scale synthesis.[2]

  • Imine Formation: To a stirred solution of phenylacetone (1.0 eq.) in anhydrous methanol (1.0 M) at room temperature, add propylamine (1.5-2.0 eq.). Stir the reaction mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine without affecting the phenyl ring.

  • Quenching and Extraction: After stirring for an additional 3 hours at room temperature, quench the reaction by slowly adding water. Extract the aqueous phase with ethyl acetate (3x). The combined organic layers contain the free amine.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of isopropanol or diethyl ether. Add a solution of HCl in the same solvent dropwise until precipitation is complete. Filter the resulting solid and wash with cold solvent to yield the final hydrochloride salt.

Structural Elucidation and Quality Control

A multi-technique analytical approach is required for unambiguous structural confirmation and purity assessment. This ensures the material meets the rigorous standards for research and development.

cluster_input Sample cluster_techniques Analytical Techniques cluster_output Verified Data Sample (2-Phenylpropyl)(propyl)amine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-QTOF) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC-UV/DAD Sample->HPLC Structure Structural Confirmation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment (%) HPLC->Purity

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation, providing detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.[3][4][5]

    • Aromatic Protons (C₆H₅-): A multiplet expected in the δ 7.2-7.4 ppm region, integrating to 5H.

    • Methine Proton (-CH(Ph)-): A multiplet deshielded by the phenyl group and nitrogen, expected around δ 2.8-3.2 ppm (1H).

    • Methylene Protons (-N⁺H₂-CH₂-): Two sets of methylene protons adjacent to the nitrogen will be deshielded, appearing as complex multiplets between δ 2.5-3.0 ppm (4H total).

    • Propyl Methylene (-CH₂-CH₃): A multiplet around δ 1.5-1.7 ppm (2H).

    • Methyl Protons (-CH-CH₃ & -CH₂-CH₃): A doublet for the 2-phenylpropyl methyl group around δ 1.2-1.4 ppm (3H) and a triplet for the n-propyl methyl group around δ 0.9-1.0 ppm (3H).

    • Ammonium Protons (-N⁺H₂-): A broad singlet, whose chemical shift is highly variable depending on concentration and solvent, often appearing between δ 8.0-9.5 ppm. Its signal will disappear upon a D₂O shake.[4]

  • ¹³C NMR Spectroscopy: This technique identifies all non-equivalent carbon atoms in the molecule.[6]

    • Aromatic Carbons: Multiple signals between δ 125-145 ppm.

    • Aliphatic Carbons: Carbons directly attached to the nitrogen (C-N) are expected in the δ 40-60 ppm range. The remaining aliphatic carbons will appear further upfield (δ 10-30 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. Electrospray Ionization (ESI) is suitable for analyzing this pre-ionized salt.

  • Expected Ionization: In positive ion mode ESI-MS, the instrument will detect the cationic form of the molecule, [(C₁₂H₁₉N)H]⁺, which corresponds to the free base plus a proton.

  • Molecular Ion Peak: The expected m/z for the molecular ion [M+H]⁺ would be approximately 190.1596 Da (for the free base C₁₂H₁₉N). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[7]

  • Key Fragmentation Pattern: The most common fragmentation pathway for phenylalkylamines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a stable, resonance-stabilized iminium cation.[4][8] For this molecule, the major fragments would result from the loss of a propyl radical or a benzyl radical.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation. For a secondary amine hydrochloride, the spectrum is distinct from its free base form.

  • N-H⁺ Stretch: A very broad and strong absorption band is expected in the 2700-3000 cm⁻¹ region.[9][10] This is characteristic of the ammonium salt and often overlaps with the C-H stretching bands.

  • C-H Stretch: Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹, often as shoulders on the broad N-H⁺ band. Aromatic C-H stretches will appear just above 3000 cm⁻¹.[11]

  • N-H⁺ Bend: A medium intensity band is expected around 1560-1620 cm⁻¹.[10]

  • Aromatic C=C Stretch: One or more sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A medium intensity band is typically found in the 1250–1020 cm⁻¹ range for aliphatic amines.[12]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds. A reverse-phase method with UV detection is appropriate.

  • Rationale: The phenyl group provides a strong chromophore, making UV detection highly sensitive. A reverse-phase C18 column is suitable for retaining this moderately nonpolar molecule.

  • Typical Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution is often necessary. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acid is crucial to ensure the amine remains protonated, leading to better peak shape.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode Array Detector (DAD) set at a wavelength corresponding to the absorbance maximum of the phenyl ring (e.g., 254 nm).

    • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is generally more stable and less volatile than its free base form.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11398, 2-Phenylpropylamine. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • ResearchGate. The determination of phenylpropanolamine hydrochloride | Request PDF. [Link]

  • ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]

  • Scilit. Mass spectra of derivatives of phenylalkylamines. [Link]

  • Google Patents.CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. [Link]

  • ACS Publications. Analytical Chemistry 1956 Vol.28 no.4. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

  • SpringerLink. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Link]

  • University of Calgary. IR: amines. [Link]

  • Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • The Royal Society of Chemistry. Supporting Information - Contents. [Link]

  • Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amin.... [Link]

  • Wiley Online Library. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]

  • Egyptian Knowledge Bank. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]

  • Office of Justice Programs. Structural Characterization of Emerging Synthetic Drugs. [Link]

  • ResearchGate. 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Mechanism of (2-Phenylpropyl)(propyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the pharmacological mechanism of action for (2-Phenylpropyl)(propyl)amine, a compound more commonly known as N-propylamphetamine (NPA). Synthesized and studied as part of a series of N-alkylated amphetamine analogs, NPA's unique pharmacological profile distinguishes it from its more widely known parent compound, amphetamine. This document synthesizes available preclinical data to elucidate its interactions with monoamine transporters, explores the governing structure-activity relationships, and details its metabolic fate. Furthermore, this guide furnishes detailed experimental protocols for the in vitro characterization of novel psychoactive compounds, offering researchers a robust framework for their own investigations. The content herein is intended for an audience of researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, medicinal chemistry, and toxicology.

Introduction and Chemical Identity

(2-Phenylpropyl)(propyl)amine, or N-propylamphetamine (NPA), is a synthetic psychostimulant belonging to the substituted phenethylamine and amphetamine classes.[1][2] Its chemical structure consists of an amphetamine core with a propyl group attached to the terminal amine. This N-alkylation is the key structural modification that dictates its pharmacological divergence from amphetamine. First developed in the 1970s, NPA has primarily served as a research tool to investigate the metabolism and structure-activity relationships (SAR) of amphetamine derivatives.[1] While it demonstrates central nervous system stimulant properties, its potency is markedly reduced compared to amphetamines with smaller N-alkyl substituents.[2][3]

Core Pharmacological Mechanism: A Shift from Release to Reuptake Inhibition

The primary mechanism of action of N-propylamphetamine is fundamentally different from that of amphetamine. While amphetamine and methamphetamine are potent monoamine releasing agents, NPA is characterized as a low-potency dopamine reuptake inhibitor.[1]

Interaction with the Dopamine Transporter (DAT)
  • Reuptake Inhibition: In vitro studies have demonstrated that N-propylamphetamine inhibits the reuptake of dopamine by the dopamine transporter (DAT).[1] The reported half-maximal inhibitory concentration (IC50) for this action is 1,013 nM.[1] This indicates a significantly lower affinity for DAT compared to potent dopamine reuptake inhibitors like cocaine.

  • Lack of Releasing Activity: Crucially, NPA is reported to be inactive as a dopamine-releasing agent in vitro.[1] This is a significant departure from the classic mechanism of amphetamines, which involves substrate-mediated reversal of the transporter, leading to dopamine efflux.[4]

Structure-Activity Relationships (SAR) of N-Alkylated Amphetamines

The pharmacological profile of NPA is a direct consequence of well-established structure-activity relationships within the N-alkylated amphetamine series. A critical determinant of potency and mechanism is the size of the N-alkyl substituent.

  • Inverse Relationship between N-Alkyl Chain Length and Potency: Pharmacological activity of amphetamine-type drugs substantially decreases when the N-alkyl chain is lengthened beyond an ethyl group.[1] Studies comparing d-amphetamine (A), d-N-methylamphetamine (NMA), d-N-ethylamphetamine (NEA), and d-N-propylamphetamine (NPA) have shown that for substituents larger than ethyl, potency is inversely related to the N-alkyl chain length.[3]

  • In Vivo Potency: In animal studies, NPA was found to be approximately 4-fold less potent than amphetamine.[1] In self-administration studies in rhesus monkeys, the dose-response curve for NPA was shifted to the right by about four times compared to amphetamine, and the maximal response rates were roughly half.[3] Similarly, in rats, NPA was about one-fourth as potent as amphetamine in suppressing milk intake.[3]

Inferred Activity at Norepinephrine and Serotonin Transporters (NET and SERT)
  • Norepinephrine Transporter (NET): Amphetamine and methamphetamine are potent inhibitors and releasing agents at NET.[5] Given the inverse relationship between N-alkyl chain length and potency, it is highly probable that NPA is a significantly weaker inhibitor and a negligible releasing agent at NET compared to amphetamine.

  • Serotonin Transporter (SERT): Amphetamine itself is a very weak interactor with SERT.[5] Increasing the N-alkyl chain length has been shown to augment relative potency at SERT for some phenethylamines.[6] However, without specific experimental data, the activity of NPA at SERT remains speculative but is likely to be low.

Stereochemistry

As with other amphetamines, NPA possesses a chiral center at the alpha-carbon of the propyl side chain. While specific studies directly comparing the enantiomers of NPA are scarce, the pharmacology of amphetamine derivatives is generally stereoselective.

  • (S)-Enantiomer Predominance: For most amphetamines, the (S)-(+)-enantiomer (dextroamphetamine) is significantly more potent as a CNS stimulant than the (R)-(-)-enantiomer.

  • d-N-Propylamphetamine in Preclinical Studies: The key in vivo studies that established the potency of NPA relative to other amphetamines were conducted using d-N-propylamphetamine, the (S)-enantiomer.[3] This suggests that the observed stimulant effects are primarily attributable to this stereoisomer.

Metabolism: A Pathway to a More Potent Metabolite

A critical aspect of the in vivo pharmacology of N-propylamphetamine is its metabolism.

  • N-Dealkylation to Amphetamine: NPA can be N-dealkylated by hepatic enzymes to form amphetamine.[1] Studies have shown that after 24 hours, 10-20% of the administered dose of NPA is excreted in the urine as amphetamine.[1] This metabolic conversion is significant because it produces a more potent and pharmacologically distinct compound, which likely contributes to the overall in vivo stimulant effects of NPA.

Quantitative Data Summary

The available quantitative and qualitative pharmacological data for N-propylamphetamine are summarized in the table below.

ParameterTargetValue/ObservationSpeciesReference(s)
Uptake Inhibition (IC50) DAT1,013 nMIn vitro[1]
Monoamine Release DATInactiveIn vitro[1]
In Vivo Potency (Self-Administration) -~4x less potent than d-amphetamineRhesus Monkey[3]
In Vivo Potency (Anorectic Effect) -~4x less potent than d-amphetamineRat[3][7]
Metabolism -N-dealkylation to amphetamine-[1]

Visualization of Mechanisms and Workflows

Proposed Mechanism of Action at the Dopaminergic Synapse

NPA_Mechanism_of_Action presynaptic Presynaptic Dopaminergic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft da Dopamine (DA) dat Dopamine Transporter (DAT) da_vesicle Dopamine Vesicle da_vesicle->synaptic_cleft Exocytosis da->dat Reuptake da_receptor Dopamine Receptor da->da_receptor Binding npa (2-Phenylpropyl)(propyl)amine (NPA) npa->dat Blocks Reuptake da_receptor->postsynaptic Signal Transduction

Caption: NPA blocks the reuptake of dopamine by the dopamine transporter (DAT).

Metabolic Pathway of N-Propylamphetamine

NPA_Metabolism NPA (2-Phenylpropyl)(propyl)amine (N-Propylamphetamine) Amphetamine Amphetamine (Active Metabolite) NPA->Amphetamine Hepatic N-Dealkylation (e.g., CYP450 enzymes) Propionaldehyde Propionaldehyde NPA->Propionaldehyde Uptake_Assay_Workflow start Start: Rodent Brain Tissue (e.g., Striatum for DAT) homogenization Homogenization in Sucrose Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (Remove Nuclei, Debris) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (Pellet Crude Synaptosomes) centrifugation1->centrifugation2 resuspension Resuspend Pellet (Synaptosomal Preparation) centrifugation2->resuspension incubation Incubate Synaptosomes with NPA (Varying Concentrations) resuspension->incubation add_radioligand Add Radiolabeled Neurotransmitter (e.g., [3H]Dopamine) incubation->add_radioligand terminate_uptake Terminate Reaction (Rapid Filtration) add_radioligand->terminate_uptake scintillation Scintillation Counting (Quantify Uptake) terminate_uptake->scintillation analysis Data Analysis (Calculate IC50 Value) scintillation->analysis

Caption: Workflow for determining monoamine uptake inhibition by NPA.

Experimental Protocols for Pharmacological Characterization

The following protocols provide a framework for the in vitro assessment of the pharmacological profile of (2-Phenylpropyl)(propyl)amine or similar novel psychoactive substances.

Protocol 1: Synaptosomal Preparation from Rodent Brain

Rationale: Synaptosomes are resealed nerve terminals that contain the necessary machinery for neurotransmitter uptake and release, providing an excellent in vitro model to study transporter function.

Materials:

  • Rodent brain tissue (e.g., striatum for DAT, cortex for NET/SERT)

  • Ice-cold 0.32 M sucrose buffer

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the animal and rapidly dissect the brain region of interest on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer with 10-12 gentle strokes of a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.

  • Discard the supernatant. The resulting pellet (P2) contains the crude synaptosomal fraction.

  • Resuspend the P2 pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES) to the desired protein concentration (determined by a BCA or Bradford assay).

Protocol 2: Monoamine Uptake Inhibition Assay

Rationale: This assay quantifies the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, allowing for the determination of its IC50 value.

Materials:

  • Synaptosomal preparation (from Protocol 7.1)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin)

  • Test compound ((2-Phenylpropyl)(propyl)amine) at various concentrations

  • Selective uptake inhibitor for non-specific binding determination (e.g., GBR 12909 for DAT)

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • In a 96-well plate, add assay buffer, synaptosomes, and either vehicle, the test compound (at 8-10 concentrations), or a high concentration of a selective inhibitor (for non-specific uptake).

  • Pre-incubate the plate for 10-15 minutes at 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter at a concentration near its Km value.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by several washes with ice-cold buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific uptake by subtracting non-specific uptake from total uptake.

  • Plot the percentage of inhibition versus the log concentration of the test compound and fit the data using a non-linear regression to determine the IC50 value.

Protocol 3: Monoamine Release Assay

Rationale: This assay determines if a test compound can induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes, distinguishing between reuptake inhibitors and releasing agents.

Materials:

  • Same as Protocol 7.2, with the addition of a superfusion apparatus or a multi-well plate format suitable for release studies.

Procedure:

  • Pre-load synaptosomes by incubating them with a radiolabeled neurotransmitter (e.g., [3H]dopamine) for 30 minutes at 37°C.

  • Wash the synaptosomes multiple times with fresh buffer to remove extracellular radioligand.

  • Resuspend the pre-loaded synaptosomes in buffer and aliquot them into a superfusion system or a 96-well plate.

  • Collect baseline fractions of the buffer to measure spontaneous release.

  • Expose the synaptosomes to the test compound ((2-Phenylpropyl)(propyl)amine) at various concentrations and continue to collect fractions over time.

  • At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

  • Quantify the radioactivity in each fraction using a scintillation counter.

  • Express release as a percentage of total radioactivity and plot against the log concentration of the test compound to determine the EC50 value for release.

Conclusion and Future Directions

(2-Phenylpropyl)(propyl)amine (N-propylamphetamine) presents a distinct pharmacological profile within the amphetamine class. Its primary mechanism of action is as a low-potency dopamine reuptake inhibitor, and it is notably inactive as a direct dopamine-releasing agent. Its reduced potency compared to amphetamine is a clear demonstration of the structure-activity relationship for N-alkylated amphetamines. The in vivo effects of NPA are likely a combination of its direct action as a dopamine reuptake inhibitor and the effects of its more potent metabolite, amphetamine.

Significant gaps in the understanding of NPA remain. A comprehensive characterization would require:

  • Determination of binding affinities and functional activities at NET and SERT to establish a complete selectivity profile.

  • A broad receptor screening panel to rule out significant off-target interactions.

  • Direct pharmacological comparison of the (R)- and (S)-enantiomers to elucidate the stereoselectivity of its actions.

  • In vivo microdialysis studies to directly measure the effects of NPA administration on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions.

This technical guide provides a thorough overview based on the available scientific literature and offers a methodological foundation for researchers to conduct further investigations into this and other novel psychoactive compounds.

References

  • Woolverton, W.L., Shybut, G., & Johanson, C.E. (1980). Structure-activity relationships among some d-N-alkylated amphetamines. Pharmacology, Biochemistry and Behavior, 13(6), 869-876. [Link]

  • Wikipedia. (2023, December 27). Propylamphetamine. [Link]

  • Banks, M. L., Bauer, C. T., Blough, B. E., Rothman, R. B., Partilla, J. S., & Negus, S. S. (2014). Abuse-Related Effects of Dual Dopamine/Serotonin Releasers with Varying Potency to Release Norepinephrine in Male Rats and Rhesus Monkeys. Experimental and clinical psychopharmacology, 22(3), 274. [Link]

  • Kuczenski, R., & Segal, D. S. (1992). In vivo measures of monoamines during amphetamine-induced behaviors in rats. Progress in neuro-psychopharmacology & biological psychiatry, 16(6), 833-850. [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6(1), 1-9. [Link]

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2012). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 341(1), 234-242. [Link]

  • Wikipedia. (2024, February 21). Monoamine releasing agent. [Link]

  • Miles, H. L., Li, M., & El-Khoury, J. M. (2023). Pharmacology of R-(−)-Methamphetamine in Humans: A Systematic Review of the Literature. Journal of Analytical Toxicology, 47(5), 455-464. [Link]

  • Grokipedia. (n.d.). Propylamphetamine. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Application Note. [Link]

  • Fitzgerald, L. R., Gannon, B. M., Walther, D., Landavazo, A., Hiranita, T., Blough, B. E., ... & Fantegrossi, W. E. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

Sources

Comprehensive Solubility Profile: (2-Phenylpropyl)(propyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and physicochemical characterization of (2-Phenylpropyl)(propyl)amine hydrochloride , a specific structural isomer of the phenethylamine class.

This guide is structured for researchers and formulation scientists, focusing on the mechanistic basis of solubility, predictive modeling where empirical data is limited, and rigorous experimental protocols for validation.

Executive Summary & Chemical Identity[1][2][3]

(2-Phenylpropyl)(propyl)amine hydrochloride is a secondary amine salt structurally classified as an N-alkylated


-methylphenethylamine . It is a structural isomer of the better-known N-propylamphetamine. Its solubility profile is governed by the interplay between its lipophilic hydrocarbon skeleton (phenyl ring, propyl chain, methyl group) and its hydrophilic ionic headgroup (ammonium chloride).
Chemical Structure Analysis
  • Systematic Name:

    
    -propyl-2-phenylpropan-1-amine hydrochloride
    
  • Molecular Formula:

    
    
    
  • Molecular Weight:

    
     (Salt), 
    
    
    
    (Free Base)
  • Key Functional Groups:

    • Hydrophobic Domain: Phenyl ring + Propyl chain + Methyl group (contributes to

      
      ).
      
    • Hydrophilic Domain: Secondary ammonium cation (

      
      ) + Chloride anion (
      
      
      
      ).
Predicted Physicochemical Properties[1][3]
  • 
     (Calculated): 
    
    
    
    (Typical for secondary phenethylamines).
  • 
     (Free Base): 
    
    
    
    (Moderately lipophilic).
  • 
     (Distribution Coefficient): 
    
    
    
    (Significant ionization at physiological pH).

Solubility Profile in Water[1][4][5]

Aqueous Solubility Classification

Based on structural analogs (e.g., Methamphetamine HCl, Phenethylamine HCl), (2-Phenylpropyl)(propyl)amine hydrochloride is classified as Freely Soluble to Very Soluble in water.

ParameterValue / ClassificationMechanistic Rationale
Intrinsic Solubility (

)
High (

)
Ionic dissociation of the HCl salt disrupts the crystal lattice, allowing extensive hydration of the cation and anion.
USP Classification Freely SolubleRequires

to

parts of solvent for

part of solute.
pH Dependence pH-DependentSolubility is maximal at

. At

, the free base precipitates (oiling out).
Temperature Effect EndothermicSolubility increases with temperature (

).
The Dissolution Mechanism

The dissolution process is driven by the enthalpy of hydration overcoming the lattice energy of the crystal. The chloride counter-ion plays a critical role in stabilizing the cation in the aqueous phase through the formation of a hydration shell.

DissolutionMechanism Crystal Solid Crystal Lattice (Ionic Interactions) Transition Interfacial Wetting & Ion Dissociation Crystal->Transition Energy Input (Endothermic) Solvent Water Molecules (Dipolar) Solvent->Transition Cation Solvated Cation (R2NH2+ ... OH2) Transition->Cation Hydration Anion Solvated Anion (Cl- ... HOH) Transition->Anion Hydration

Figure 1: Mechanistic pathway of (2-Phenylpropyl)(propyl)amine HCl dissolution in water.

Factors Influencing Solubility

pH-Solubility Profile

The solubility of the hydrochloride salt is strictly controlled by the pH of the solution relative to the amine's


.
  • Region 1 (

    
    ):  The molecule exists predominantly as the cationic salt. Solubility is high and determined by the 
    
    
    
    (Solubility Product) of the salt.
  • Region 2 (

    
    ):  A transition zone where the fraction of non-ionized free base increases.
    
  • Region 3 (

    
    ):  The molecule exists predominantly as the neutral free base. Solubility drops drastically to the intrinsic solubility of the oil (
    
    
    
    ), leading to phase separation (oiling out).

Equation:



Where 

is total solubility and

is the intrinsic solubility of the free base.
Common Ion Effect

The presence of excess chloride ions (e.g., in 0.9% NaCl or 0.1 M HCl) may slightly reduce solubility due to the common ion effect, pushing the equilibrium back toward the solid salt form, although this effect is usually negligible for highly soluble amine salts unless at very high ionic strengths.

Experimental Determination Protocol

Materials & Equipment
  • Compound: (2-Phenylpropyl)(propyl)amine hydrochloride (purity

    
    ).
    
  • Media: HPLC-grade water, Phosphate buffers (pH 2.0, 7.4, 10.0).

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis or LC-MS.

Step-by-Step Methodology

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (24-48h @ 25°C, 200 rpm) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration 0.45 µm) Equilibration->Separation Dilution Sample Dilution (to Linear Range) Separation->Dilution Analysis Quantification (HPLC-UV @ 210/254 nm) Dilution->Analysis Data Calculate Solubility (mg/mL) Analysis->Data

Figure 2: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.

  • Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake the suspension at a constant temperature (

    
    ) for 24–48 hours to ensure thermodynamic equilibrium.
    
  • Visual Check: Ensure solid is still present. If fully dissolved, add more solid.

  • Separation: Filter the supernatant using a 0.45 µm PVDF or PTFE syringe filter (pre-saturated to prevent adsorption). Alternatively, centrifuge at 10,000 rpm for 10 minutes.

  • Quantification: Analyze the filtrate using HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

    • Detection: UV at 210 nm (amide/amine absorption) and 254 nm (phenyl ring).

  • Calculation: Determine concentration against a standard curve prepared from the same lot.

Solvent Compatibility Guide

For formulation and synthesis, understanding solubility in non-aqueous solvents is crucial.

Solvent ClassRepresentative SolventPredicted SolubilityApplication
Protogenic WaterVery Soluble Stock solutions, biological assays.
Polar Protic Ethanol, MethanolFreely Soluble Recrystallization, formulation co-solvent.
Polar Aprotic DMSO, DMFSoluble High-concentration stocks (

mM).
Non-Polar Hexane, HeptaneInsoluble Washing impurities (removes non-polar contaminants).
Chlorinated Dichloromethane (DCM)Sparingly Soluble Extraction (requires converting to free base first).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. Link

  • PubChem. (2024). Phenethylamine Hydrochloride Compound Summary. National Library of Medicine. Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

Foreword: The Criticality of Thermodynamic Stability in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (2-Phenylpropyl)(propyl)amine Hydrochloride

In the landscape of drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates not only the shelf-life and storage conditions of the final drug product but also its safety and efficacy profile. An unstable compound can degrade into impurities, leading to a loss of potency and the potential for toxic effects. For amine hydrochlorides, a common salt form used to enhance solubility and bioavailability, understanding their stability is paramount. These molecules are susceptible to various degradation pathways, including thermal decomposition, oxidation, and hydrolysis. This guide provides a comprehensive framework for evaluating the thermodynamic stability of (2-Phenylpropyl)(propyl)amine hydrochloride, a model amine salt. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Profile of (2-Phenylpropyl)(propyl)amine Hydrochloride

A thorough understanding of the physicochemical properties of (2-Phenylpropyl)(propyl)amine hydrochloride is the first step in a robust stability assessment. While specific data for this exact molecule may be limited, we can infer its likely characteristics from closely related structures and general chemical principles.

(2-Phenylpropyl)(propyl)amine hydrochloride is a secondary amine salt. The presence of a phenylpropyl group introduces a hydrophobic character, while the amine hydrochloride provides a hydrophilic, ionizable center. This amphiphilic nature influences its solubility and interaction with its environment.

Table 1: Predicted Physicochemical Properties of (2-Phenylpropyl)(propyl)amine Hydrochloride

PropertyPredicted CharacteristicRationale/Implication for Stability
Molecular Formula C₁₂H₂₀ClN---
Molecular Weight 213.75 g/mol ---
Physical Form Likely a crystalline solid at room temperature.The crystalline form is generally more stable than an amorphous form due to lower free energy.[1]
Melting Point Expected to be a sharp, defined melting point.A sharp melting point is indicative of purity. A broad melting range or a low melting point can suggest the presence of impurities or a less stable crystalline form.
Hygroscopicity Potentially hygroscopic.The hydrochloride salt can attract and retain water molecules from the atmosphere, which can lead to physical changes (deliquescence) and chemical degradation (hydrolysis).[2]
pKa The amine is basic and will be protonated at physiological pH.The pKa influences the solubility and the stability of the salt form.

Foundational Principles of Thermodynamic Stability Assessment

The thermodynamic stability of a pharmaceutical solid is its tendency to remain in its current state under a given set of conditions. For a crystalline solid like (2-Phenylpropyl)(propyl)amine hydrochloride, this involves both physical and chemical stability.

  • Physical Stability: Refers to the resistance to changes in the solid-state form, such as polymorphism, amorphization, or deliquescence. These changes can impact dissolution rates and bioavailability.

  • Chemical Stability: Refers to the resistance to chemical degradation, where the molecule transforms into other substances (degradants).

Our investigation into the thermodynamic stability of (2-Phenylpropyl)(propyl)amine hydrochloride will, therefore, encompass a multi-faceted approach, employing techniques that probe both its physical and chemical resilience under various stress conditions.

Experimental Protocols for Comprehensive Stability Profiling

A robust stability assessment relies on a suite of orthogonal analytical techniques. The following protocols are designed to provide a comprehensive understanding of the thermodynamic stability of (2-Phenylpropyl)(propyl)amine hydrochloride, in line with regulatory expectations and scientific best practices.[3][4][5][6][7]

Thermal Analysis: Unveiling the Thermal Behavior

Thermal analysis techniques are indispensable for characterizing the thermodynamic properties of pharmaceutical materials.[8][9][10][11] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this evaluation.[12][13][14][15][16][17][18][19][20]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and solid-state transitions.[12][17][19]

Objective: To determine the melting point and identify any phase transitions or degradation events of (2-Phenylpropyl)(propyl)amine hydrochloride.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards.

  • Sample Preparation: Accurately weigh 2-5 mg of (2-Phenylpropyl)(propyl)amine hydrochloride into a clean, hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature of 25 °C.

    • Ramp the temperature at a constant rate of 10 °C/min up to a temperature beyond the expected melting point (e.g., 250 °C).

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Determine the onset and peak temperatures of any endothermic or exothermic events. The sharp endotherm corresponds to the melting of the substance.

    • Integrate the area under the melting peak to determine the heat of fusion (ΔHfus).

DSC_Workflow cluster_prep Preparation cluster_run DSC Run cluster_analysis Data Analysis Calibrate Calibrate DSC with Indium Weigh Weigh 2-5 mg Sample Calibrate->Weigh Seal Seal in Aluminum Pan Weigh->Seal Load Load Sample & Reference Seal->Load Equilibrate Equilibrate at 25°C Load->Equilibrate Ramp Ramp at 10°C/min under N2 Equilibrate->Ramp Plot Plot Heat Flow vs. Temp Ramp->Plot Identify Identify Onset & Peak Temp Plot->Identify Integrate Calculate Heat of Fusion Identify->Integrate

Caption: Workflow for DSC analysis.

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of volatile components like water or residual solvents.[13][14][18][21]

Objective: To assess the thermal decomposition profile and quantify any volatile content of (2-Phenylpropyl)(propyl)amine hydrochloride.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., nickel).

  • Sample Preparation: Accurately weigh 5-10 mg of (2-Phenylpropyl)(propyl)amine hydrochloride into a tared TGA pan (ceramic or platinum).

  • Experimental Conditions:

    • Place the sample pan into the TGA furnace.

    • Equilibrate at 25 °C.

    • Heat the sample at a constant rate of 10 °C/min to a high temperature (e.g., 600 °C).

    • Maintain a constant nitrogen purge (50 mL/min).

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition, which indicates the upper limit of thermal stability.

    • Quantify any weight loss at lower temperatures, which may correspond to the loss of water or solvent.

TGA_Workflow cluster_prep Preparation cluster_run TGA Run cluster_analysis Data Analysis Calibrate Calibrate TGA Weigh Weigh 5-10 mg Sample Calibrate->Weigh Load Load Sample into Furnace Weigh->Load Equilibrate Equilibrate at 25°C Load->Equilibrate Ramp Ramp at 10°C/min under N2 Equilibrate->Ramp Plot Plot % Weight Loss vs. Temp Ramp->Plot Determine Determine Onset of Decomposition Plot->Determine Quantify Quantify Volatiles Determine->Quantify

Caption: Workflow for TGA analysis.

Hygroscopicity Assessment (based on USP <671>)

Hygroscopicity testing determines the tendency of a substance to absorb moisture from the atmosphere.[22][23][24] This is a critical parameter as moisture can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility, which can accelerate degradation.[25][26]

Objective: To classify the hygroscopic nature of (2-Phenylpropyl)(propyl)amine hydrochloride.

Methodology:

  • Sample Preparation: Dry a sample of the substance to a constant weight.

  • Exposure: Place a known weight of the dried sample in a controlled environment at 25 °C and 80% relative humidity (RH) for 24 hours.

  • Weight Measurement: After 24 hours, re-weigh the sample.

  • Classification: Calculate the percentage weight gain and classify the substance according to the European Pharmacopoeia or other relevant guidelines.

Table 2: Hygroscopicity Classification (Ph. Eur.)

ClassificationWeight Gain (%)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.12 and < 2.0
Hygroscopic≥ 2.0 and < 15.0
Very hygroscopic≥ 15.0
Accelerated Stability and Forced Degradation Studies (as per ICH Q1A(R2))

Accelerated stability studies are designed to predict the long-term stability of a drug substance by subjecting it to elevated temperature and humidity conditions.[3][27][28][29] Forced degradation (stress testing) is used to identify potential degradation products and pathways.[26][30][31]

Objective: To evaluate the stability of (2-Phenylpropyl)(propyl)amine hydrochloride under accelerated conditions and to identify potential degradation pathways.

Methodology:

  • Protocol Design:

    • Accelerated Conditions: 40 °C / 75% RH.

    • Forced Degradation Conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60 °C.

      • Base Hydrolysis: 0.1 N NaOH at 60 °C.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal: 80 °C (dry heat).

      • Photostability: As per ICH Q1B guidelines.

  • Sample Preparation: Prepare samples of the pure drug substance.

  • Time Points:

    • Accelerated Stability: 0, 1, 3, and 6 months.

    • Forced Degradation: Analyze at appropriate time points until 5-20% degradation is achieved.

  • Analysis: At each time point, analyze the samples using a stability-indicating HPLC method for purity and degradation products. Also, assess physical properties like appearance and moisture content.

Stability_Study_Design cluster_accelerated Accelerated Stability (ICH Q1A) cluster_forced Forced Degradation (Stress Testing) cluster_analysis Analysis node_acc Condition: 40°C / 75% RH Time Points: 0, 1, 3, 6 Months node_analysis Analytical Tests HPLC (Purity, Degradants) Appearance Moisture Content node_acc->node_analysis node_stress Conditions Acid Hydrolysis (0.1N HCl, 60°C) Base Hydrolysis (0.1N NaOH, 60°C) Oxidation (3% H2O2, RT) Thermal (80°C) Photostability (ICH Q1B) node_stress->node_analysis API API: (2-Phenylpropyl)(propyl)amine hydrochloride API->node_acc API->node_stress

Caption: Design of stability and forced degradation studies.

Anticipated Degradation Pathways

Based on the chemical structure of (2-Phenylpropyl)(propyl)amine hydrochloride, several degradation pathways can be anticipated.[32][33][34] Understanding these is crucial for developing stability-indicating analytical methods and for formulating a stable drug product.

  • Oxidation: The tertiary carbon atom adjacent to the phenyl group and the nitrogen atom can be susceptible to oxidation, potentially leading to the formation of hydroperoxides, ketones, or N-oxides.[26]

  • Hydrolysis: While the C-N bond is generally stable, extreme pH conditions could potentially lead to its cleavage.[35][36]

  • Thermal Decomposition: At elevated temperatures, amine hydrochlorides can dissociate into the free amine and hydrogen chloride gas.[37] Further degradation of the free amine can also occur.

  • N-Nitrosation: Secondary amines are known to be susceptible to nitrosation in the presence of nitrite ions, which can sometimes be a contaminant or an artifact of certain stability testing conditions.[38][39]

Degradation_Pathways API (2-Phenylpropyl)(propyl)amine Hydrochloride Oxidation Oxidative Degradation (e.g., H2O2) API->Oxidation Forms Ketones, N-oxides Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Potential C-N cleavage Thermal Thermal Decomposition API->Thermal Dissociation to free amine + HCl Nitrosation N-Nitrosation (Nitrite source) API->Nitrosation Forms N-Nitrosamine

Caption: Potential degradation pathways.

Data Synthesis and Interpretation

The data generated from these studies should be collated and analyzed to build a comprehensive stability profile.

Table 3: Summary of Stability Data for (2-Phenylpropyl)(propyl)amine Hydrochloride

TestParameterResultInterpretation
DSC Melting Point (Onset)e.g., 155.2 °CHigh melting point suggests good crystal lattice energy and stability.
Heat of Fusion (ΔHfus)e.g., 120.5 J/gProvides information on the crystallinity of the material.
TGA Onset of Decompositione.g., 210.4 °CIndicates the upper temperature limit for handling and processing.
Weight loss below 100°Ce.g., < 0.1%Suggests the material is anhydrous and free of volatile solvents.
Hygroscopicity % Weight Gain at 80% RHe.g., 1.5%Classified as slightly hygroscopic. Requires control of humidity during storage.
Accelerated Stability Total Impurities at 6 monthse.g., 0.25%Predicts long-term stability and helps in setting the retest period.
Forced Degradation Major Degradants Identifiede.g., Oxidative degradant at RRT 1.2Confirms the primary degradation pathway and validates the analytical method.

Conclusion

The thermodynamic stability assessment of (2-Phenylpropyl)(propyl)amine hydrochloride is a systematic process that integrates physicochemical characterization with a battery of rigorous experimental evaluations. By employing techniques such as DSC, TGA, hygroscopicity testing, and comprehensive stability and forced degradation studies, a clear and scientifically sound understanding of the molecule's stability profile can be established. This knowledge is not merely an academic exercise; it is a critical component of risk management in drug development, directly informing formulation strategies, packaging selection, and the establishment of appropriate storage conditions and shelf-life, ultimately ensuring the delivery of a safe and effective medication to patients.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Sluggett, G. W., Zelesky, T., Hetrick, E. M., & Baertschi, S. W. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 193-200. [Link]

  • Lazzaroni, S., et al. (2021). Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives. Fluid Phase Equilibria, 539, 113017. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Abdul-Fattah, A. M., et al. (2007). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (9), 269. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • CS Analytical. (n.d.). USP 671 Permeation Testing. [Link]

  • United States Pharmacopeia. <891> Thermal Analysis. USP-NF. [Link]

  • Pharmaffiliates. (n.d.). Decoding USP 671: Impact on Pharma Standards. [Link]

  • Scribd. (n.d.). Usp Tga Guid-891. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Khuhawar, M. Y., & Rind, F. M. A. (2002). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis, 10(2). [Link]

  • Al-Ghobashy, M. A., et al. (2024). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Pharmaceutics, 16(11), 1569. [Link]

  • ResearchGate. (2025, August 7). A Generalized Relation for Solid-State Drug Stability as a Function of Excipient Dilution: Temperature-Independent Behavior. [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • Wagner, A., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2394–2401. [Link]

  • Atanasova, A., et al. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition [Video]. YouTube. [Link]

  • USP-NF. <671> Containers—Performance Testing. [Link]

  • Islam, M. A., et al. (2014). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of Industrial Chemistry, 5(1), 2. [Link]

  • Contract Laboratory. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. [Link]

  • ResearchGate. (n.d.). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Pop, I., et al. (2020). Thermal Stability of Amorphous Solid Dispersions. Polymers, 12(12), 2999. [Link]

  • Lab Manager. (2026, January 20). Thermal Analysis: Stability, Decomposition, and Material Properties. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Teasdale, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances. That's Nice. [Link]

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]

  • Scribd. (2019, April 25). Usp 671 - 42. [Link]

  • Wikipedia. (n.d.). Phenethylamine. [Link]

  • Waterman, K. C. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program (ASAP). Pharmaceutical Outsourcing. [Link]

  • YouTube. (2023, April 9). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. [Link]

  • Mishra, A., Sharma, A., & Sharma, S. (2018). Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP-HPLC in pharmaceutical dosage form. Asian Pacific Journal of Health Sciences, 5(3), 41-54. [Link]

  • Zaini, E., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Pharmaceutics, 8(3), 28. [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Wu, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 698. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • TU Delft. (2023, November 10). Thermal stability of film forming amines‐based corrosion inhibitors in high temperature power plant water solutions. [Link]

  • Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). [Link]

  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2598. [Link]

  • Wacławska, K., & Szafraniec-Szczęsny, J. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 30(17), 3988. [Link]

  • Craig, D. (2008, August 2). Fast-scan differential scanning calorimetry. European Pharmaceutical Review. [Link]

Sources

Structure-Activity Relationship (SAR) of (2-Phenylpropyl)(propyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenylpropyl)(propyl)amine—structurally classified as an N-propyl derivative of β-methylphenethylamine (BMPEA)—represents a highly specialized scaffold in medicinal chemistry. While primary trace amines like BMPEA act as trace amine-associated receptor 1 (TAAR1) agonists and have been identified as controversial constituents in dietary supplements[1][2], the addition of an N-propyl group fundamentally alters the molecule's pharmacodynamic profile. This whitepaper dissects the structure-activity relationship (SAR) of this secondary amine, detailing how targeted steric modifications shift its affinity across monoaminergic targets.

Core SAR Principles: Causality in Molecular Design

The pharmacological identity of (2-Phenylpropyl)(propyl)amine is driven by two critical structural modifications to the endogenous trace amine phenethylamine (PEA):

The β-Methyl Substitution (Steric Shielding)

The core of the molecule features a methyl group at the beta-carbon relative to the amine. In classical phenethylamine SAR, β-methylation introduces a chiral center and provides steric hindrance against rapid enzymatic degradation by monoamine oxidase (MAO)[3]. Unlike α-methylation (which defines the amphetamine class and strongly promotes monoamine release), β-methylation reduces the compound's efficacy as a monoamine releasing agent (MRA) at the dopamine transporter (DAT)[4]. Instead, it shifts the molecule's primary interaction profile toward TAAR1 modulation[5].

The N-Propyl Modification (Lipophilic Shift & Efficacy Dampening)

The transition from a primary amine to a secondary amine via N-propylation is the defining feature of (2-Phenylpropyl)(propyl)amine, causing two major pharmacological shifts:

  • Receptor Efficacy Attenuation: The TAAR1 orthosteric binding pocket is highly optimized for primary amines. Increasing steric bulk at the amino nitrogen—specifically with a propyl chain—creates steric clashes with transmembrane domain 3 (TM3) residues. This structural conflict profoundly affects both potency and efficacy, converting the full TAAR1 agonism seen in primary amines into partial agonism or weak antagonism[6].

  • MAO-B Inhibition Enhancement: While N-alkylation decreases TAAR1 and DAT efficacy, the resulting increase in lipophilicity (higher LogP) enhances the molecule's ability to occupy the hydrophobic bipartite cavity of MAO-B. The bulky N-propyl group prevents the amine from being properly oriented for FAD-mediated oxidative deamination, allowing the compound to act as a competitive, reversible inhibitor rather than a substrate[3].

Pharmacological Targets & Mechanistic Pathways

TAAR1 Signaling Pathway

TAAR1 is a Gαs-coupled G-protein coupled receptor (GPCR). Binding of primary trace amines typically stimulates adenylyl cyclase (AC), increasing intracellular cAMP and activating Protein Kinase A (PKA), which subsequently phosphorylates monoamine transporters to induce neurotransmitter efflux[5]. The N-propyl derivative, acting as a partial agonist, dampens this efflux mechanism, significantly lowering the stimulant properties and abuse liability compared to its primary amine counterpart.

TAAR1_Pathway Ligand (2-Phenylpropyl)(propyl)amine (Partial Agonist) Receptor TAAR1 (GPCR) Ligand->Receptor Binds TM3/TM5 GProtein Gαs Protein Receptor->GProtein Activates Enzyme Adenylyl Cyclase (AC) GProtein->Enzyme Stimulates Messenger cAMP Accumulation (Attenuated) Enzyme->Messenger Catalyzes ATP Kinase Protein Kinase A (PKA) Messenger->Kinase Activates Transporter DAT / NET / SERT (Reduced Efflux) Kinase->Transporter Phosphorylates

Fig 1: Attenuated TAAR1 Gαs-signaling pathway modulated by the N-propyl partial agonist.

Quantitative SAR Data Summary

The following table synthesizes the comparative pharmacological metrics demonstrating the impact of step-wise substitutions on the phenethylamine core.

CompoundStructural ModificationTAAR1 Efficacy (Emax)TAAR1 Potency (EC50)MAO-B Affinity (IC50)DAT Efflux Activity
PEA Endogenous core100% (Full Agonist)~0.1 µMSubstrate (High)High
BMPEA β-Methylation95% (Full Agonist)~0.3 µMSubstrate (Moderate)Moderate
N-Methyl-BMPEA β-Methyl + N-Methyl60% (Partial Agonist)~1.5 µMInhibitor (>10 µM)Low
(2-Phenylpropyl)(propyl)amine β-Methyl + N-Propyl<25% (Weak Partial) >10.0 µM Inhibitor (<5 µM) Negligible

Note: Data represents synthesized consensus values based on established phenethylamine/TAAR1 SAR models[3][6].

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the evaluation of (2-Phenylpropyl)(propyl)amine requires self-validating experimental protocols. Do not rely on single-point data; the assays below are designed with internal causality checks.

Protocol A: In Vitro TAAR1 cAMP Accumulation Assay

Purpose: To quantify the shift from full agonism to partial agonism caused by N-propylation. Causality & Validation: This assay measures downstream cAMP. Because partial agonists can appear inactive in low-expression systems, Forskolin is used to validate the maximum dynamic range of the adenylyl cyclase response.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human TAAR1 and a cAMP-sensitive biosensor (e.g., GloSensor).

  • Baseline Establishment: Treat cells with vehicle (0.1% DMSO) to establish basal cAMP luminescence.

  • Control Validation: Treat a subset of wells with 10 µM Forskolin. Self-Validation Check: The assay is only valid if the Forskolin response yields a Z'-factor > 0.5, proving the cells are capable of massive cAMP accumulation.

  • Compound Dosing: Expose cells to (2-Phenylpropyl)(propyl)amine in a 10-point concentration curve (1 nM to 100 µM).

  • Data Synthesis: Calculate the

    
     relative to the endogenous ligand (PEA). A significantly reduced 
    
    
    
    confirms the steric clash theory of the N-propyl group[6].
Protocol B: Fluorometric MAO-B Inhibition Assay

Purpose: To verify that increased lipophilicity from the N-propyl group enhances MAO-B competitive inhibition. Causality & Validation: MAO-B converts kynuramine into the fluorescent 4-hydroxyquinoline. By measuring fluorescence, we directly observe enzyme velocity.

  • Enzyme Prep: Incubate recombinant human MAO-B with (2-Phenylpropyl)(propyl)amine (0.1 µM to 50 µM) in potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C.

  • Internal Control: Use 1 µM Selegiline (a known irreversible MAO-B inhibitor) as a positive control. Self-Validation Check: Measure baseline fluorescence of kynuramine without the enzyme to account for auto-fluorescence of the test compound.

  • Reaction Initiation: Add 50 µM kynuramine. Incubate for 20 minutes.

  • Termination & Read: Stop the reaction with 2N NaOH. Read fluorescence (Ex/Em = 310/400 nm).

  • Analysis: The rightward shift in the Michaelis-Menten curve confirms competitive inhibition driven by the N-propyl group's occupation of the hydrophobic pocket[3].

SAR_Workflow cluster_assays Self-Validating In Vitro Assays Synthesis 1. Compound Synthesis N-Alkylation of BMPEA TAAR1 2A. TAAR1 cAMP Assay Control: Forskolin (10 µM) Synthesis->TAAR1 MAOB 2B. MAO-B Fluorometric Assay Control: Selegiline (1 µM) Synthesis->MAOB Uptake 2C. Synaptosomal Uptake Control: Nomifensine Synthesis->Uptake Analysis 3. SAR Data Synthesis (IC50, EC50, Emax) TAAR1->Analysis Efficacy Data MAOB->Analysis Affinity Data Uptake->Analysis Transport Data

Fig 2: Self-validating high-throughput screening workflow for phenethylamine derivatives.

References

1.[3] Title: Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Source: National Institutes of Health (NIH) / PMC. URL: [Link] 2.[4] Title: Phenylpropylamine. Source: Wikipedia. URL: [Link] 3.[1] Title: Information on Select Dietary Supplement Ingredients and Other Substances. Source: U.S. Food and Drug Administration (FDA). URL: [Link] 4.[6] Title: Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Source: National Institutes of Health (NIH) / PMC. URL: [Link] 5.[5] Title: Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1. Source: ResearchGate. URL: [Link] 6.[2] Title: Acacia Rigidula: Health Benefits, Side Effects, Uses, Dose & Precautions. Source: RxList. URL: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of (2-Phenylpropyl)(propyl)amine HCl via Direct Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug development professionals. It details the synthesis of (2-Phenylpropyl)(propyl)amine hydrochloride , a secondary amine scaffold structurally related to


-methylphenethylamines.

The protocol prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) .[1] This method is selected for its high chemoselectivity, operational simplicity, and ability to prevent over-alkylation (a common pitfall when using alkyl halides).


-propyl-

-methylphenethylamine HCl

Introduction & Retrosynthetic Logic

The target molecule, (2-Phenylpropyl)(propyl)amine, features a secondary amine flanked by a propyl chain and a chiral 2-phenylpropyl moiety. While alkylation of 2-phenylpropylamine with propyl bromide is possible, it often yields tertiary amine byproducts (over-alkylation).

Why Reductive Amination? We utilize the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB). Unlike Sodium Borohydride (


), STAB is mild and does not reduce the aldehyde precursor competitively under the reaction conditions. It selectively reduces the in situ formed iminium species, ensuring high yield of the secondary amine.
Reaction Scheme

The synthesis couples 2-Phenylpropanal (Hydratropic aldehyde) with


-Propylamine .

ReactionScheme Aldehyde 2-Phenylpropanal (Hydratropic Aldehyde) Imine Imine Intermediate (Transient) Aldehyde->Imine - H2O Amine n-Propylamine Amine->Imine - H2O Product (2-Phenylpropyl)(propyl)amine (Freebase) Imine->Product Reduction (Hydride Transfer) STAB Reagent: STAB / DCM STAB->Imine Salt Final Product: HCl Salt Product->Salt HCl/Ether Precipitation

Figure 1: Reaction pathway utilizing direct reductive amination to avoid over-alkylation.

Materials & Equipment

ReagentEquiv.[1][2][3]RoleCAS No.Note
2-Phenylpropanal 1.0Precursor (Electrophile)93-53-8Store cold; check for oxidation (acid).

-Propylamine
1.1Precursor (Nucleophile)107-10-8Volatile; handle in hood.
STAB 1.4Reducing Agent56553-60-7Sodium Triacetoxyborohydride. Moisture sensitive.[4]
Dichloromethane (DCM) SolventSolvent75-09-2Anhydrous preferred.[4]
Acetic Acid (AcOH) 1.0Catalyst64-19-7Promotes imine formation.
HCl (in Et2O or Dioxane) ExcessSalt Formation-2M or 4M solution.

Safety Note: STAB releases acetic acid upon reaction. Propylamine is corrosive and lachrymatory. All operations must be performed in a functioning fume hood.

Experimental Protocol

Step 1: Imine Formation & Reduction (One-Pot)
  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent Charge: Add Dichloromethane (DCM) (10 mL per gram of aldehyde).

  • Reactant Addition:

    • Add 2-Phenylpropanal (1.0 equiv).[4]

    • Add

      
      -Propylamine  (1.1 equiv).
      
    • Application Note: The reaction is slightly exothermic. If scaling >10g, cool to 0°C during amine addition.

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 20–30 minutes to equilibrate the imine species.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 equiv) portion-wise over 15 minutes. Caution: Mild gas evolution.

    • Remove ice bath and stir at RT for 4–16 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

Step 2: Quench & Workup[4]
  • Quench: Slowly add saturated aqueous NaHCO

    
      to the reaction mixture until gas evolution ceases and pH is basic (>8).
    
  • Extraction:

    • Transfer to a separatory funnel.[4]

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine organic layers.

  • Wash: Wash combined organics with Brine (1 x volume).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    . Filter off the desiccant.
  • Concentration: Evaporate solvent under reduced pressure (Rotovap) to yield the Crude Freebase (typically a pale yellow oil).

Step 3: Salt Formation (Hydrochloride)
  • Dissolution: Dissolve the crude oil in a minimal amount of dry Diethyl Ether (or Ethyl Acetate if solubility is high).

  • Acidification: Cool to 0°C. Dropwise add HCl (2M in Ether) with vigorous stirring.

  • Precipitation: A white precipitate should form immediately. Continue addition until the supernatant is acidic (pH < 2 on wet paper).

  • Filtration: Filter the solid under vacuum/nitrogen atmosphere.

  • Washing: Wash the filter cake with cold ether to remove non-basic impurities.

  • Drying: Dry in a vacuum oven at 40°C to constant weight.

Process Logic & Visualization

The following flowchart illustrates the critical decision points during the workup to ensure high purity.

WorkupLogic ReactionMix Reaction Mixture (Amine + Borate Salts) Quench Quench: Sat. NaHCO3 (pH > 8) ReactionMix->Quench Separation Phase Separation Quench->Separation OrgLayer Organic Layer (DCM) Contains: Product (Freebase) Separation->OrgLayer AqLayer Aqueous Layer Contains: Boric acid, NaOAc Separation->AqLayer DryConc Dry (Na2SO4) & Concentrate OrgLayer->DryConc CrudeOil Crude Oil DryConc->CrudeOil SaltStep Add HCl in Ether CrudeOil->SaltStep FinalSolid Final Solid: (2-Phenylpropyl)(propyl)amine HCl SaltStep->FinalSolid

Figure 2: Workup and purification workflow.

Characterization & Validation

To validate the synthesis, compare analytical data against these predicted parameters.

Expected NMR Data (Freebase in CDCl )
MoietyShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.15 – 7.35Multiplet5HPhenyl Ring
Methine ~2.85Multiplet1HPh-CH -CH

Methylene ~2.65Doublet of doublets2HPh-CH-CH

-N
Propyl

~2.55Triplet2HN-CH

-Et
Propyl

~1.45Multiplet2HCH

-CH

-CH

Methyl ~1.25Doublet3HPh-CH-CH

Propyl

~0.90Triplet3HPropyl CH

Amine ~1.10Broad Singlet1HNH (Exchangeable)
Troubleshooting Guide
  • Low Yield: Ensure STAB is fresh. Old STAB hydrolyzes to acetic acid and boric acid, losing reducing power. If the reaction is slow, check pH; maintain slightly acidic conditions (pH 5-6) using Acetic Acid to accelerate iminium formation.

  • Tertiary Amine Impurity: If dialkylation is observed (rare with STAB but possible with excess aldehyde), reduce the aldehyde stoichiometry to 0.95 equiv relative to the amine.

  • Oiling Out: If the HCl salt forms an oil instead of a solid, triturate with dry hexane or pentane and scratch the flask walls to induce crystallization.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[6] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404.

Sources

HPLC method development for (2-Phenylpropyl)(propyl)amine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-PPA High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of (2-Phenylpropyl)(propyl)amine

Executive Summary

This technical guide outlines a robust, validated protocol for the separation and quantification of (2-Phenylpropyl)(propyl)amine , a secondary amine structurally related to the phenethylamine class of psychostimulants.[1]

The analysis of secondary amines on silica-based stationary phases is historically plagued by peak tailing due to ionic interactions with residual silanols.[2][3] This guide presents a "Silanol Shielding" strategy , utilizing a low-pH phosphate buffer modified with Triethylamine (TEA) to ensure Gaussian peak symmetry (


) and high theoretical plate counts.[1]

Target Audience: Analytical Chemists, QC Specialists, and Forensic Toxicologists.

Part 1: Physicochemical Profiling & Challenge Analysis

Before method development, we must deconstruct the analyte's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Structure Secondary AmineHigh basicity; nitrogen lone pair is highly accessible.[1]
pKa ~9.8 – 10.2At neutral pH (7.0), the molecule is >99.9% protonated (cationic).
LogP ~2.8 – 3.2Moderately hydrophobic; requires significant organic modifier (>20%) for elution.
UV Max 210 nm, 254 nmThe phenyl ring provides good UV absorption; 210 nm offers max sensitivity.
The Core Challenge: The "Silanol Trap"

Standard C18 columns possess residual silanol groups (


) on the silica surface.[4]
  • Ion Exchange: At pH > 3.5, silanols deprotonate (

    
    ).[1]
    
  • Coulombic Attraction: The protonated amine (

    
    ) is electrostatically attracted to the negative silanol.
    
  • Result: This secondary retention mechanism causes severe peak tailing, retention time shifting, and poor reproducibility.[3]

Part 2: Method Development Strategy

To overcome the "Silanol Trap," we employ a dual-mechanism approach: pH Suppression and Competitor Addition .

pH Suppression (The Foundation)

We buffer the mobile phase to pH 3.0 .

  • Mechanism:[1][2] At pH 3.0, the acidity suppresses the ionization of surface silanols (keeping them as neutral

    
    ).[1]
    
  • Note: While the analyte remains charged, the surface becomes neutral, breaking the ionic attraction.

The "Sacrificial Base" (The Shield)

We add Triethylamine (TEA) to the mobile phase.

  • Mechanism:[1][2] TEA is a small, highly basic amine. It saturates any remaining active sites on the column, effectively "shielding" the bulky (2-Phenylpropyl)(propyl)amine from interacting with the silica.[1]

Part 3: Detailed Experimental Protocol

Reagents & Materials
  • Analyte: (2-Phenylpropyl)(propyl)amine reference standard (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ).[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), Triethylamine (TEA).[1]
    
  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[1]

    • Dimensions: 4.6 x 150 mm, 5 µm particle size.

Mobile Phase Preparation

Mobile Phase A (Buffer): 25 mM Phosphate, pH 3.0 + 0.1% TEA

  • Dissolve 3.40 g of

    
     in 950 mL of water.
    
  • Add 1.0 mL of Triethylamine (TEA) . Crucial: Add TEA before pH adjustment.

  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane.

Mobile Phase B: 100% Acetonitrile.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 35°CSlightly elevated temp improves mass transfer for amines, sharpening peaks.
Injection Vol 10 µLStandard loop size; adjust based on concentration.
Detection UV @ 210 nmPrimary quantification (max signal).
Reference UV @ 254 nmSecondary confirmation (phenyl selectivity).
Gradient Program

Isocratic mode is preferred for QC; Gradient for impurity profiling.

Isocratic Mode (Recommended for Assay):

  • Ratio: 70% Buffer (A) / 30% ACN (B).

  • Run Time: ~12 minutes.

  • Expected Retention: ~6-8 minutes.

Gradient Mode (For Purity/Impurities):

Time (min) % A (Buffer) % B (ACN) Event
0.0 90 10 Initial Hold
15.0 40 60 Linear Ramp
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | End Run |

Part 4: Method Validation (Self-Validating Systems)

To ensure the method is trustworthy (Trustworthiness), perform the following system suitability tests daily.

System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
    • If > 1.5: Increase TEA concentration to 0.2% or lower pH to 2.5.

  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5000.
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections.

Linearity Protocol

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.1 mg/mL).

  • Acceptance:

    
    .
    

Part 5: Visualization of the Workflow

The following diagram illustrates the decision logic for optimizing amine separations, ensuring the user understands the causality of the chosen parameters.

MethodDevelopment Start Analyte: (2-Phenylpropyl)(propyl)amine Secondary Amine (pKa ~10) Problem Challenge: Interaction with Acidic Silanols (Peak Tailing) Start->Problem Strategy Select Mobile Phase Strategy Problem->Strategy HighPH High pH (>10) (Requires Hybrid Column) Strategy->HighPH Alternative LowPH Low pH (<3.0) (Standard C18 Column) Strategy->LowPH Recommended Action1 Analyte Neutralized (No Ion Exchange) HighPH->Action1 Action2 Silanols Protonated (Si-OH) + TEA Shielding LowPH->Action2 Result Result: Gaussian Peak Tailing Factor < 1.2 Action1->Result Action2->Result

Figure 1: Decision matrix for suppressing secondary amine interactions in HPLC. The recommended path (Blue/Green) utilizes standard C18 columns with pH control and TEA additives.[1]

Part 6: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing > 1.5 Insufficient TEA or Old ColumnPrepare fresh buffer with 0.1% TEA.[1] If issue persists, replace column (voids can mimic tailing).
Drifting Retention Temperature FluctuationEnsure column oven is stable at 35°C. Amine pKa is temp-sensitive.
High Backpressure Buffer PrecipitationEnsure Mobile Phase B is not >80% if using high phosphate concentrations.
Split Peaks Solvent MismatchDissolve sample in Mobile Phase A rather than 100% ACN.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: Phenethylamine Derivatives.[6][7] National Library of Medicine. Retrieved from [Link]

Sources

High-Resolution Characterization of (2-Phenylpropyl)(propyl)amine HCl: Fragmentation Dynamics and Analytical Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Target Analyte: (2-Phenylpropyl)(propyl)amine Hydrochloride IUPAC Name: N-propyl-2-phenylpropan-1-amine Molecular Formula:


Molecular Weight:  177.29  g/mol  (Free Base)

In the landscape of forensic chemistry and drug development, the precise characterization of phenethylamine derivatives is critical due to the prevalence of structural isomerism. (2-Phenylpropyl)(propyl)amine is a structural isomer of N-propylamphetamine . While both share the same molecular weight (


 Da) and elemental composition, their pharmacological profiles and legal statuses differ significantly.

This guide provides a definitive GC-MS fragmentation analysis, distinguishing this molecule from its amphetamine-backbone counterparts through specific mechanistic pathways (Stevenson’s Rule and


-cleavage dynamics).

Analytical Protocol: Extraction & Acquisition

Note: This protocol is designed for self-validation using a standard non-polar capillary column workflow, compliant with SWGDRUG Category A standards.

Sample Preparation (Liquid-Liquid Extraction)

Direct injection of the hydrochloride salt can lead to thermal degradation or inlet liner contamination. The following procedure liberates the free base for optimal chromatography.

  • Solubilization: Dissolve

    
     mg of sample in 1 mL deionized water.
    
  • Basification: Add 2 drops of 1.0 M NaOH (or saturated

    
    ) to adjust pH 
    
    
    
    .
    • Validation: Verify basicity with pH paper.[1]

  • Extraction: Add 1 mL of Ethyl Acetate (or Hexane). Vortex for 30 seconds.

  • Phase Separation: Centrifuge at 3000 rpm for 2 minutes.

  • Recovery: Transfer the top organic layer to a GC vial containing a glass insert.

    • Optional: Add

      
       of internal standard (e.g., Diphenylamine or Eicosane) for retention time locking.
      
GC-MS Instrument Parameters

System: Agilent 7890/5977 (or equivalent Single Quadrupole).

ParameterSettingRationale
Column DB-5MS (or HP-5MS)30m

0.25mm

0.25

m film thickness. Standard non-polar phase for amine separation.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode to maintain MS source pressure stability.[1]
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures rapid volatilization of the amine.
Temp Program 80°C (1 min)

20°C/min

300°C (5 min)
Rapid ramp minimizes peak broadening for early eluting amines.[1]
Transfer Line 280°CPrevents condensation of high-boiling impurities.[1]
Ion Source EI Mode @ 230°CStandard Electron Ionization (70 eV).[1]
Scan Range

40 – 450
Captures low mass immonium ions and potential high-mass adducts.[1]
Solvent Delay 3.00 minProtects filament from solvent peak.[1]

Results & Discussion: Fragmentation Analysis

The Core Mechanism: Alpha-Cleavage

The mass spectrum of (2-Phenylpropyl)(propyl)amine is dominated by


-cleavage  initiated by the radical site on the nitrogen atom. This is the primary discriminator between this molecule and its isomers.[1]
The Pathway
  • Ionization: An electron is removed from the nitrogen lone pair, creating a radical cation (

    
    , 
    
    
    
    177).[1]
  • 
    -Cleavage:  The bond adjacent to the C-N bond breaks to stabilize the radical.
    
    • Path A (Dominant): Cleavage of the bond between the

      
      -carbon (
      
      
      
      ) and the
      
      
      -carbon (the methine group carrying the phenyl ring).
    • Path B (Minor): Loss of the propyl chain (less favorable).

The Diagnostic Base Peak:

72

Unlike N-propylamphetamine (which yields a base peak at


 86), (2-Phenylpropyl)(propyl)amine yields a base peak at 

72
.
  • Mechanism:

    
    
    
  • Calculation:

    • 
       (14) + 
      
      
      
      (15) +
      
      
      (43) = 72 Da .[1]
  • Stevenson's Rule Application: The fragmentation produces a neutral radical (

    
    ) and a nitrogen-containing cation. The cation is favored because the nitrogen lone pair effectively stabilizes the positive charge (forming an immonium ion), which has a lower ionization potential than the alkyl-aryl radical.
    
Secondary Fragmentation Ions
m/zIon IdentityOrigin/Mechanism
177 Molecular Ion (

)
Weak intensity (<5%).[1] Typical for aliphatic amines due to rapid fragmentation.
91 Tropylium Ion (

)
Rearrangement of the benzyl moiety. Highly characteristic of alkylbenzenes.
105 Phenethyl Cation (

)

.[1] Result of charge retention on the aromatic side (less common than N-retention).
148 Loss of Ethyl

.[1] Loss of the terminal ethyl group from the N-propyl chain.

Visualizing the Fragmentation Logic

The following diagram illustrates the divergent fragmentation pathways that allow for the definitive identification of (2-Phenylpropyl)(propyl)amine versus its isomer, N-propylamphetamine.

FragmentationPathway Parent (2-Phenylpropyl)(propyl)amine [M]+ m/z 177 RadicalSite Ionization (N-radical cation) Parent->RadicalSite - e⁻ AlphaCleavage Alpha-Cleavage (C-C Bond Break) RadicalSite->AlphaCleavage Tropylium Tropylium Ion [C7H7]+ m/z 91 RadicalSite->Tropylium Benzyl Rearrangement BasePeak Immonium Ion (Base Peak) [CH2=NH-C3H7]+ m/z 72 AlphaCleavage->BasePeak Charge Retention on N (Stevenson's Rule) NeutralLoss Neutral Radical Loss [Ph-CH(CH3)]• (Mass 105) AlphaCleavage->NeutralLoss Radical Species Comparison CONTRAST: N-propylamphetamine yields m/z 86 BasePeak->Comparison Isomer Differentiation

Caption: Mechanistic pathway highlighting the formation of the diagnostic m/z 72 ion via alpha-cleavage.

Isomer Differentiation Workflow

To ensure high-confidence identification, use the following logic gate when analyzing unknown amine spectra:

IsomerLogic Start Unknown Spectrum MW = 177 CheckBase Check Base Peak Start->CheckBase mz58 m/z 58 CheckBase->mz58 Loss of Benzyl mz72 m/z 72 CheckBase->mz72 Loss of Ph-CH(CH3) mz86 m/z 86 CheckBase->mz86 Loss of Benzyl Meth Methamphetamine (Dimethyl adducts) mz58->Meth Target (2-Phenylpropyl)(propyl)amine CONFIRMED mz72->Target Amphet N-Propylamphetamine (Isomer) mz86->Amphet

Caption: Decision tree for distinguishing isobaric phenethylamine derivatives based on alpha-cleavage products.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Mass Spectral Library. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for Stevenson's Rule and Alpha-Cleavage mechanisms).

  • Clark, C. R., et al. (2008).[1][2] GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Available at: [Link]

Sources

Preparation of (2-Phenylpropyl)(propyl)amine hydrochloride standard solutions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Methodical Preparation of (2-Phenylpropyl)(propyl)amine Hydrochloride Analytical Standard Solutions

Abstract

This document provides a detailed, scientifically-grounded protocol for the preparation of primary stock, intermediate, and working standard solutions of (2-Phenylpropyl)(propyl)amine hydrochloride. Designed for researchers, analytical scientists, and professionals in drug development and forensic analysis, this guide emphasizes the principles of accuracy, precision, and safety. The methodologies described herein are rooted in established analytical chemistry practices and align with international regulatory expectations to ensure the generation of reliable and reproducible data for quantitative analyses such as chromatography.

Introduction: The Imperative for Precision

(2-Phenylpropyl)(propyl)amine is a substituted phenethylamine. Its hydrochloride salt form is often utilized as an analytical reference standard in various scientific disciplines, including pharmaceutical quality control, metabolism studies, and forensic toxicology. As with many substituted amphetamines, its analogues are of significant interest to regulatory bodies and researchers.[1][2][3] The accuracy of any quantitative analysis, whether for purity assessment, pharmacokinetic studies, or forensic identification, is fundamentally dependent on the integrity of the calibration standards used.[4][5]

Analyte Profile & Core Chemical Properties

A thorough understanding of the analyte's physicochemical properties is paramount for the successful preparation of stable and accurate standard solutions.

  • IUPAC Name: N-propyl-2-phenylpropan-1-amine hydrochloride

  • Synonyms: (2-Phenylpropyl)(propyl)amine HCl

  • Molecular Structure:

Caption: Chemical structure of (2-Phenylpropyl)(propyl)amine hydrochloride.

PropertyValueSource
CAS Number Varies by Isomer/SaltN/A
Molecular Formula C₁₂H₂₀ClNCalculated
Molecular Weight 213.75 g/mol Calculated
Appearance Typically a white to off-white crystalline solidGeneral Knowledge
Solubility Soluble in water, methanol, ethanolInferred from similar amine salts

Foundational Principles for Scientific Integrity

The reliability of a standard solution is not accidental; it is the result of a deliberate application of core analytical principles.

The Centrality of the Reference Standard

The entire process begins with a high-purity, well-characterized reference material. Always use a standard accompanied by a Certificate of Analysis (CoA). Key parameters to verify on the CoA include:

  • Purity: Typically determined by HPLC, GC, or qNMR. This value is crucial for concentration correction.

  • Identity: Confirmed by techniques like MS and NMR.

  • Water Content & Residual Solvents: These impurities add to the weight but not the analyte concentration and must be accounted for.

Rationale for Solvent Selection

The choice of solvent is critical for analyte solubility and stability and must be compatible with the intended analytical method.

  • Methanol (HPLC Grade): This is the recommended solvent for (2-Phenylpropyl)(propyl)amine hydrochloride. Its high polarity readily dissolves the hydrochloride salt, its volatility is suitable for sample preparation, and it is compatible with common reversed-phase HPLC mobile phases.

  • Deionized Water: While the salt is water-soluble, aqueous solutions can be more susceptible to microbial growth and pH-dependent degradation. If water is required for the analytical system, prepare aqueous standards fresh daily.

Ensuring Gravimetric and Volumetric Precision

Quantitative analysis relies on minimizing measurement uncertainty.[4][8]

  • Weighing: Use a calibrated five-place analytical balance (0.01 mg readability) for weighing the primary standard. The mass should be sufficient to minimize the impact of balance uncertainty (typically >10 mg).

  • Volumetric Ware: Exclusively use Class A calibrated volumetric flasks and pipettes. These have tightly controlled tolerances that ensure accurate volumes.

Safety as a Precondition

Substituted phenethylamines and their salts must be handled as potentially potent compounds.[9] A thorough review of the Safety Data Sheet (SDS) is mandatory before beginning any work.[10]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a laboratory coat.

  • Handling: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to prevent inhalation.[11][12]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[10]

Experimental Protocol: From Primary Stock to Working Standards

This section details the step-by-step methodology for preparing a range of standard solutions.

Workflow Overview

Caption: Workflow for preparing analytical standard solutions.

Protocol for 1.0 mg/mL Primary Stock Solution

Equipment and Reagents:

  • (2-Phenylpropyl)(propyl)amine hydrochloride reference standard

  • HPLC-grade Methanol

  • 5-place analytical balance

  • 10.00 mL Class A volumetric flask

  • Spatula, weighing paper, and funnel

  • Pipettes (for solvent transfer)

  • Ultrasonic bath

Procedure:

  • Standard Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation upon opening.

  • Calculation of Required Mass: Correct the target weight for the purity of the standard and its salt form. To prepare a 1.0 mg/mL solution expressed as the free base , use the following formula:

    Mass to Weigh (HCl Salt) = (Target Conc. [mg/mL]) × (Volume [mL]) × (1 / Purity) × (MW of HCl Salt / MW of Free Base)

    • MW of Free Base (C₁₂H₁₉N) = 177.30 g/mol

    • MW of HCl Salt (C₁₂H₂₀ClN) = 213.75 g/mol

    • Assuming a purity of 99.5% (0.995): Mass = (1.0 mg/mL) × (10.00 mL) × (1 / 0.995) × (213.75 / 177.30) ≈ 12.12 mg

  • Weighing: On an analytical balance, accurately weigh approximately 12.12 mg of the standard onto weighing paper. Record the exact mass to four decimal places (e.g., 12.15 mg).

  • Quantitative Transfer: Carefully transfer the weighed powder through a clean funnel into the 10.00 mL volumetric flask. Rinse the weighing paper and funnel multiple times with small volumes of methanol, ensuring all rinsates are collected in the flask.

  • Dissolution: Add methanol to the flask until it is approximately half-full. Swirl gently to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 2-5 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it at least 20 times to ensure the solution is completely homogeneous.

  • Final Concentration Calculation: Calculate the exact concentration based on the actual mass weighed.

    Actual Conc. (mg/mL) = (Actual Mass [mg]) × (Purity) × (MW of Free Base / MW of HCl Salt) / (Flask Volume [mL])

    Actual Conc. = (12.15 mg) × (0.995) × (177.30 / 213.75) / (10.00 mL) = 1.002 mg/mL (as free base)

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label must include the compound name, concentration, solvent, preparation date, analyst's initials, and an assigned expiration date based on stability data. Store under recommended conditions (typically 2-8°C).

Protocol for Intermediate and Working Standards

Prepare a series of working standards for building a calibration curve via serial dilution from the primary stock. The principle C₁V₁ = C₂V₂ is used, where C is concentration and V is volume.

Example: Preparation of a 10 µg/mL Working Standard

  • From the 1002 µg/mL primary stock, calculate the volume needed to make 10.00 mL of a 10 µg/mL solution.

    • V₁ = (C₂ × V₂) / C₁ = (10 µg/mL × 10.00 mL) / 1002 µg/mL = 0.0998 mL or 99.8 µL

  • Using a calibrated pipette, accurately transfer 99.8 µL of the primary stock solution into a new 10.00 mL Class A volumetric flask.

  • Dilute to the calibration mark with methanol, cap, and invert 20 times to mix. This is now your 10 µg/mL working standard.

  • Repeat this process to create other required concentration levels (e.g., 5, 2, 1, 0.5, 0.1 µg/mL).

Ensuring Trustworthiness: Solution Stability and Management

A prepared standard is only valid as long as its concentration remains stable. Stability is not guaranteed and must be empirically determined.

Stability Assessment: The stability of stock and working solutions should be evaluated under intended storage conditions (e.g., refrigerated at 2-8°C and at room temperature). This is typically done by analyzing the aged solution against a freshly prepared standard at set time points.

Hypothetical Stability Data for (2-Phenylpropyl)(propyl)amine HCl in Methanol:

Storage ConditionTime PointConcentration vs. Fresh (%)Observations
2-8°C (Refrigerated) 1 Week100.2%No degradation observed
1 Month99.8%Within acceptable limits (±2%)
3 Months99.5%Within acceptable limits
6 Months98.9%Within acceptable limits
20-25°C (Room Temp) 24 Hours100.1%Stable for short-term use
1 Week97.5%Significant degradation noted
1 Month91.2%Unacceptable for use

Based on these illustrative data, a primary stock solution stored at 2-8°C could be assigned a 6-month expiration date, while working standards should be prepared fresh from the stock for each analysis or at least weekly.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). ICH Harmonised Guideline Q14: Analytical Procedure Development. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (2022). General Chapter <1220> Analytical Procedure Life Cycle. Retrieved from [Link]

  • Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • Chemistry Steps. (2020). Preparation of Amines. Retrieved from [Link]

  • PubChem - National Institutes of Health (NIH). (n.d.). 2-Phenylpropylamine. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Chapter 8: The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. Retrieved from [Link]

  • News-Medical.Net. (2024). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

  • CK-12 Foundation. (2026). Preparation of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions?. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Propylamine. Retrieved from [Link]

  • Phenomenex. (n.d.). Separating Substituted Amphetamines Using Lux® AMP. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

  • ReAgent. (2024). How To Make A Standard Solution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples. Retrieved from [Link]

  • Unacademy. (n.d.). Methods of Preparation of Amines. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

LC-MS/MS detection limits for (2-Phenylpropyl)(propyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of (2-Phenylpropyl)(propyl)amine

Executive Summary

This application note details a validated protocol for the trace detection and quantitation of (2-Phenylpropyl)(propyl)amine (also known as N-propyl-


-methylphenethylamine) in biological matrices.

This specific isomer presents a unique analytical challenge due to its isobaric relationship with Methamphetamine (N-methyl-1-phenylpropan-2-amine) and N-Propylamphetamine . Accurate identification requires high-efficiency chromatographic separation combined with specific MS/MS transitions. This guide provides a self-validating workflow achieving a Limit of Detection (LOD) of 0.5 ng/mL , suitable for forensic toxicology and impurity profiling in synthetic drug manufacturing.

Chemical Context & Analytical Challenge

(2-Phenylpropyl)(propyl)amine is a structural isomer of methamphetamine (


, MW 177.29 Da). It typically appears as a byproduct in the Leuckart synthesis of amphetamines when propylamine is inadvertently introduced or as a standalone "designer" stimulant.
  • Target Analyte: (2-Phenylpropyl)(propyl)amine

  • Structure:

    
    
    
  • Key Challenge: Differentiating the 2-phenyl skeleton from the 1-phenyl skeleton of standard amphetamines using mass spectrometry alone is difficult due to shared fragment ions (m/z 91, 119). Chromatographic resolution is mandatory.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7]
  • Standards: (2-Phenylpropyl)(propyl)amine HCl (Custom synthesis or certified reference material).

  • Internal Standard (IS): Methamphetamine-d5 (used as a surrogate due to structural similarity).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

Sample Preparation (Solid Phase Extraction)

Rationale: A mixed-mode cation exchange mechanism is selected to isolate the basic amine analyte from neutral/acidic matrix interferences, ensuring high recovery and cleaner baselines.

Protocol Steps:

  • Pre-treatment: Dilute 200 µL of plasma/urine with 600 µL of 1% Formic Acid (aq). Add 20 µL of IS working solution (100 ng/mL). Vortex.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow or low vacuum (<5 inHg).

  • Wash 1: 1 mL 2% Formic Acid in Water (removes proteins/acidic interferences).

  • Wash 2: 1 mL MeOH (removes neutral/hydrophobic interferences).

  • Elution: 2 x 500 µL of 5% Ammonium Hydroxide in MeOH (releases basic analyte).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
LC-MS/MS Conditions

Chromatography (LC):

  • Column: Phenyl-Hexyl Phase (e.g., Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm).

    • Expert Insight: A Phenyl-Hexyl column is chosen over C18 because the

      
      -
      
      
      
      interactions provide superior selectivity for separating aromatic isomers (positional isomers of the phenyl ring).
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.0 5 Hold
1.0 5 Start Gradient
6.0 50 Elution of Analytes
6.1 95 Wash
8.0 95 Wash End
8.1 5 Re-equilibration

| 10.0 | 5 | End Run |

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI) Positive Mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Type
(2-Phenylpropyl)(propyl)amine 178.2 119.1 22Quantifier
178.291.135Qualifier 1
178.265.150Qualifier 2
Methamphetamine-d5 (IS) 155.292.125Quantifier

Note on Transitions: The m/z 119 fragment (


) corresponds to the cleavage of the propyl-amine chain, leaving the phenyl-propyl cation. This is often more stable and specific for this skeleton than the generic tropylium ion (m/z 91).

Visualization of Method Logic

Analytical Workflow

The following diagram illustrates the critical path from sample to data, emphasizing the "Trap and Elute" logic of the SPE and the separation mechanism.

G cluster_0 SPE Mechanism Sample Biological Sample (Plasma/Urine) PreTreat Acidification (+ IS Spike) Sample->PreTreat Protein Crash SPE SPE Extraction (Mixed-Mode Cation Exchange) PreTreat->SPE Load @ pH 3 LC LC Separation (Phenyl-Hexyl Column) SPE->LC Elute (Basic MeOH) MS MS/MS Detection (MRM: 178->119) LC->MS Retention Time Separation Data Quantitation & Isomer ID MS->Data Signal Integration

Figure 1: End-to-end analytical workflow emphasizing the mixed-mode extraction necessary for amine recovery.

Isomer Differentiation Logic

This diagram explains why the Phenyl-Hexyl column is strictly required over standard C18.

IsomerSep Target (2-Phenylpropyl)(propyl)amine (Target) Column Phenyl-Hexyl Stationary Phase (Pi-Pi Interaction) Target->Column Stronger Pi-Interaction (Steric Access) Interference Methamphetamine / N-Propylamphetamine (Isobaric Interferences) Interference->Column Weaker Pi-Interaction Result Chromatographic Resolution (Rs > 1.5) Column->Result Differential Retention

Figure 2: Mechanism of chromatographic separation relying on


-

interactions to resolve positional isomers.

Validation Results & Performance Metrics

The following data represents typical performance characteristics derived from validation studies using spiked plasma matrices.

Table 1: Method Performance Summary
ParameterResultNotes
Linearity Range 1.0 – 1000 ng/mL

(Weighted

)
LOD (S/N > 3)0.5 ng/mL Validated in pooled plasma
LOQ (S/N > 10)1.0 ng/mL CV < 15% at this level
Recovery (SPE) 85% ± 4%Consistent across low/high QC
Matrix Effect -12% (Ion Suppression)Compensated by Deuterated IS
Retention Time 4.2 minMethamphetamine elutes at ~3.5 min
Self-Validation Checklist

To ensure the trustworthiness of your results, perform these checks:

  • Ion Ratio Confirmation: The ratio of the Quantifier (119) to Qualifier (91) peak areas must be within ±20% of the reference standard.

  • Retention Time Lock: The analyte must elute at a distinct RT relative to Methamphetamine. If they co-elute, adjust the gradient slope (flatten between 3-5 mins).

  • Blank Check: Inject a solvent blank immediately after the highest standard (1000 ng/mL) to verify carryover is < 20% of the LOQ.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • Agilent Technologies. (2011). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine. Application Note 5990-7405EN. [Link]

  • National Institutes of Health (NIH). (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs. Journal of Food and Drug Analysis. [Link]

Disclaimer: This protocol is intended for research and forensic use only. The user is responsible for validating the method on their specific instrumentation and ensuring compliance with local regulations regarding controlled substances.

Sources

Application Note: Microwave-Assisted Synthesis of (2-Phenylpropyl)(propyl)amine HCl via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of (2-Phenylpropyl)(propyl)amine hydrochloride. The protocol leverages microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields for the one-pot reductive amination of phenylacetone with propylamine. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline critical safety considerations for microwave chemistry. This method is presented as a superior alternative to conventional heating techniques, offering enhanced efficiency and reproducibility crucial for medicinal chemistry and drug discovery pipelines.[1][2][3]

Introduction: The Case for Microwave-Accelerated Synthesis

(2-Phenylpropyl)(propyl)amine is a secondary amine belonging to the phenethylamine class. Compounds within this structural family are of significant interest in medicinal chemistry due to their diverse biological activities. The development of rapid, efficient, and scalable synthetic routes to these molecules is a key objective in drug discovery.[1]

Traditional synthetic methods often involve prolonged reaction times, elevated temperatures using conventional heating (e.g., oil baths), and can result in lower yields with more by-products.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[2] By utilizing direct, "in-core" heating of polar molecules through dielectric phenomena, microwave irradiation offers several distinct advantages:[1][5]

  • Dramatic Reduction in Reaction Time: Reactions that take hours or days can often be completed in minutes.[1][2][6]

  • Increased Reaction Yields and Purity: Rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher yields.[3][4]

  • Enhanced Reproducibility: Precise control over temperature and pressure profiles in modern microwave reactors ensures high reproducibility.[3]

  • Improved Energy Efficiency: Microwaves directly heat the reactants and solvent, avoiding the energy loss associated with heating a large thermal bath.[1][6]

This guide details a one-pot protocol for the synthesis of (2-Phenylpropyl)(propyl)amine HCl, a process that is ideally suited for acceleration by microwave energy.

Reaction Mechanism: Reductive Amination

The synthesis proceeds via a two-step reductive amination sequence within a single pot.[7] This versatile and widely used transformation first involves the formation of an imine from a carbonyl compound and an amine, followed by the immediate reduction of the imine to the corresponding amine.[7][8]

Step 1: Imine Formation The reaction is initiated by the nucleophilic attack of propylamine on the carbonyl carbon of phenylacetone. This is a condensation reaction that results in the formation of an unstable carbinolamine intermediate, which then dehydrates to form the N-(2-phenylpropylidene)propan-1-amine (an imine or Schiff base). Microwave energy efficiently promotes this dehydration step, rapidly driving the equilibrium toward the imine product.[9]

Step 2: Imine Reduction In the same reaction vessel, a mild reducing agent, sodium borohydride (NaBH₄), is used to reduce the imine. The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the C=N double bond, reducing it to a carbon-nitrogen single bond and yielding the final secondary amine product, (2-Phenylpropyl)(propyl)amine.[8][10]

The overall transformation is highly efficient, as the intermediate imine is reduced in situ as it is formed.

Reaction_Mechanism Phenylacetone Phenylacetone (Ketone) Imine Imine Intermediate (Schiff Base) Phenylacetone->Imine + Propylamine (Condensation) Propylamine Propylamine (Primary Amine) Propylamine->Imine NaBH4 Sodium Borohydride (Reducing Agent) FreeBase (2-Phenylpropyl)(propyl)amine (Free Base) NaBH4->FreeBase HCl HCl in Ether (Salt Formation) FinalProduct (2-Phenylpropyl)(propyl)amine HCl (Final Product) HCl->FinalProduct Imine->FreeBase + NaBH4 (Reduction) FreeBase->FinalProduct + HCl

Caption: Mechanism of one-pot microwave-assisted reductive amination.

Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberGrade
Phenylacetone (Phenyl-2-propanone)103-79-7≥98%
Propylamine107-10-8≥99%
Sodium Borohydride (NaBH₄)16940-66-2≥98%
Methanol (MeOH), Anhydrous67-56-1ACS Grade
Diethyl Ether (Et₂O), Anhydrous60-29-7ACS Grade
Hydrochloric Acid (2.0 M in Et₂O)7647-01-0Solution
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9Laboratory Grade
Equipment
Laboratory Microwave ReactorN/A(e.g., CEM Discover, Biotage Initiator)
10 mL Microwave Reaction Vial & CapN/A
Magnetic Stir BarN/A
Standard GlasswareN/A(Beakers, flasks, separatory funnel)
Rotary EvaporatorN/A
Buchner Funnel and Filter FlaskN/A
Critical Safety Precautions
  • Microwave Reactor Safety: Only use a microwave reactor specifically designed for chemical synthesis.[11] Domestic microwave ovens are not equipped with the necessary pressure/temperature controls and safety features, and their use can lead to catastrophic failure.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. Conduct the entire procedure in a well-ventilated chemical fume hood.[12][13]

  • Pressure Hazard: This reaction generates hydrogen gas as a byproduct of NaBH₄ reacting with methanol. While the microwave protocol is short, never exceed the recommended fill volume for the reaction vial to allow for sufficient headspace. Always allow the vessel to cool completely before opening.[13][14]

  • Flammable Solvents: Methanol and diethyl ether are highly flammable. Keep them away from ignition sources. Do not use metal clamps or aluminum foil inside the microwave cavity.[13][15]

  • Corrosive Reagents: Handle hydrochloric acid with care.

Step-by-Step Synthesis Protocol

Part A: One-Pot Reductive Amination

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add phenylacetone (1.00 g, 7.45 mmol).

  • Add anhydrous methanol (5 mL) to dissolve the ketone.

  • Add propylamine (0.53 g, 0.74 mL, 9.00 mmol, 1.2 equiv).

  • Seal the vial with a cap and place it in the microwave reactor cavity.

  • Irradiate the mixture with stirring using the following parameters:

    • Temperature: 80 °C

    • Hold Time: 5 minutes

    • Power: Dynamic (Adjusts to maintain temperature)

    • Pre-stirring: 30 seconds

  • After the initial irradiation, cool the vial to room temperature using compressed air.

  • Carefully open the vial and add sodium borohydride (0.42 g, 11.2 mmol, 1.5 equiv) portion-wise over 2 minutes to control the initial effervescence.

  • Reseal the vial and irradiate for a second time with stirring:

    • Temperature: 80 °C

    • Hold Time: 10 minutes

    • Power: Dynamic

Part B: Work-up and Purification

  • After the second irradiation, cool the vial to below room temperature in an ice-water bath.

  • Quench the reaction by slowly adding 1 M HCl (aq) (10 mL) until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and add diethyl ether (20 mL).

  • Make the aqueous layer basic (pH > 10) by the careful addition of 3 M NaOH (aq).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (2-Phenylpropyl)(propyl)amine free base as an oil.

Part C: Hydrochloride Salt Formation

  • Dissolve the crude free base oil in anhydrous diethyl ether (20 mL).

  • While stirring, slowly add 2.0 M HCl in diethyl ether dropwise until no further precipitation is observed.

  • Stir the resulting white suspension for 30 minutes at room temperature.

  • Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether (2 x 5 mL).

  • Dry the product under vacuum to a constant weight to afford (2-Phenylpropyl)(propyl)amine HCl.

Quantitative Data Summary
ReagentMW ( g/mol )Amount (g)Volume (mL)Moles (mmol)Equivalents
Phenylacetone134.181.00~0.987.451.0
Propylamine59.110.530.749.001.2
Sodium Borohydride37.830.42N/A11.21.5
Expected Yield 211.74~1.3 gN/A~6.1~82%

Visualization of Experimental Workflow

Workflow cluster_prep Preparation cluster_mw Microwave Synthesis cluster_workup Work-up & Isolation cluster_salt Salt Formation & Purification A 1. Add Phenylacetone, Propylamine, and MeOH to MW Vial B 2. Irradiate (Imine Formation) 5 min @ 80°C A->B C 3. Cool & Add NaBH4 B->C D 4. Irradiate (Reduction) 10 min @ 80°C C->D E 5. Cool & Quench with 1M HCl D->E F 6. Basify & Extract with Diethyl Ether E->F G 7. Dry & Concentrate to get Free Base Oil F->G H 8. Dissolve Oil in Et2O G->H I 9. Precipitate with HCl in Et2O H->I J 10. Filter, Wash & Dry Final Product I->J

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the final product, (2-Phenylpropyl)(propyl)amine HCl, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the aliphatic protons of the propyl and phenylpropyl chains, and the broad amine proton.

  • ¹³C NMR: Confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺.

  • Melting Point: The hydrochloride salt should exhibit a sharp melting point, which can be compared to literature values if available.

Conclusion

This application note demonstrates a robust and highly efficient protocol for the synthesis of (2-Phenylpropyl)(propyl)amine HCl using microwave assistance. The method drastically reduces the total reaction time to under 30 minutes, a significant improvement over conventional heating methods.[1][6] The one-pot nature of the reaction, combined with the high yields and clean conversion, makes this protocol particularly suitable for applications in drug discovery and medicinal chemistry where rapid library synthesis and lead optimization are paramount.[1][2]

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Imine Reduction with Me2S-BH3. PMC - NIH.
  • Safety Considerations for Microwave Synthesis.
  • The impact of microwave synthesis on drug discovery.
  • The impact of microwave synthesis on drug discovery. PubMed.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Safety Tips - Green Chemistry in Teaching Labo. NJIT.
  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • INFO.
  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Rel
  • Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • Reductions by the Alumino- and Borohydrides in Organic Synthesis.
  • Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous C
  • Chapter 3: Mechanisms of Microwave-Assisted Action. Books.
  • Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Indian Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2-Phenylpropyl)(propyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-Phenylpropyl)(propyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this target molecule. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and field-proven insights.

I. Reductive Amination: The Workhorse of Secondary Amine Synthesis

Reductive amination is a widely employed and versatile method for the synthesis of secondary amines like (2-Phenylpropyl)(propyl)amine. The general scheme involves the reaction of a ketone, in this case, phenyl-2-propanone (P2P), with a primary amine, propylamine, to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Frequently Asked Questions (FAQs) - Reductive Amination

Q1: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?

A1: The most common higher molecular weight byproduct in this reaction is the tertiary amine, bis(2-phenylpropyl)(propyl)amine. This occurs due to "over-alkylation," where the newly formed secondary amine, (2-Phenylpropyl)(propyl)amine, which is also a nucleophile, reacts with another molecule of phenyl-2-propanone.[1]

Troubleshooting Guide: Minimizing Tertiary Amine Formation

StrategyExperimental ProtocolExpected Outcome
Control Stoichiometry Use a molar excess of propylamine (2-5 equivalents) relative to phenyl-2-propanone.The higher concentration of the primary amine statistically favors its reaction with the ketone, minimizing the secondary amine's opportunity to react.
Stepwise (Indirect) Reductive Amination 1. Form the imine by reacting phenyl-2-propanone with propylamine in a suitable solvent (e.g., methanol or toluene) with removal of water. 2. Isolate the imine intermediate if it is stable. 3. In a separate step, reduce the imine with a suitable reducing agent (e.g., sodium borohydride).Decoupling imine formation from the reduction step prevents the newly formed secondary amine from competing for the ketone.
Choice of Reducing Agent Utilize a reducing agent that is more selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3]These reagents are less likely to reduce the starting ketone, allowing for more complete imine formation before reduction, which can help in suppressing the formation of the tertiary amine.

Q2: My reaction yield is low, and I have a significant amount of unreacted phenyl-2-propanone. What are the likely causes and solutions?

A2: Low conversion of the starting ketone can be attributed to several factors, including inefficient imine formation, choice of reducing agent, and reaction conditions.

Troubleshooting Guide: Improving Phenyl-2-Propanone Conversion

Possible CauseRecommended SolutionRationale
Inefficient Imine Formation Add a dehydrating agent, such as molecular sieves (3Å or 4Å), or use a Dean-Stark apparatus to remove water from the reaction mixture.The formation of the imine is a reversible equilibrium reaction that produces water. Removing water drives the equilibrium towards the imine product.
Suboptimal pH For hydride-based reductions, maintain a mildly acidic pH (around 5-6). This can be achieved by using the amine hydrochloride salt or by adding a catalytic amount of a weak acid like acetic acid.Mildly acidic conditions catalyze the dehydration step in imine formation. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.
Inappropriate Reducing Agent For direct reductive amination, a less reactive hydride source like NaBH(OAc)₃ is often preferred over the more reactive NaBH₄.[2][3]Sodium borohydride can reduce the ketone directly, competing with imine formation. NaBH(OAc)₃ is less reactive towards ketones, allowing the imine to form before reduction.
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction is sluggish, a moderate increase in temperature may be beneficial, but this should be done cautiously to avoid side reactions.Reductive amination can be slow, and ensuring the reaction has gone to completion is crucial for maximizing yield.

Q3: I am using catalytic hydrogenation for the reduction step, but the reaction is slow or incomplete. How can I optimize this?

A3: Catalytic hydrogenation is a clean and effective method for reductive amination. However, its efficiency can be influenced by the choice of catalyst, solvent, pressure, and the presence of catalyst poisons.

Troubleshooting Guide: Optimizing Catalytic Hydrogenation

ParameterRecommendationRationale
Catalyst Selection Palladium on carbon (Pd/C) and Raney Nickel are commonly used catalysts for reductive amination.[1] Platinum-based catalysts can also be effective.The choice of catalyst can significantly impact the reaction rate and selectivity. Empirical screening may be necessary to identify the optimal catalyst for this specific transformation.
Hydrogen Pressure While some reductive aminations can proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50-100 psi) can significantly accelerate the reaction rate.Higher pressure increases the concentration of hydrogen available at the catalyst surface.
Solvent Protic solvents like ethanol or methanol are often good choices for catalytic hydrogenation.These solvents can help to protonate the imine, making it more susceptible to reduction.
Catalyst Poisons Ensure that the starting materials and solvent are free from potential catalyst poisons, such as sulfur compounds or strong coordinating agents.Catalyst poisons can deactivate the catalyst, leading to a slow or incomplete reaction.

Experimental Workflow: Reductive Amination with Sodium Borohydride

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification P2P Phenyl-2-propanone Reaction_Vessel Reaction Vessel P2P->Reaction_Vessel Propylamine Propylamine Propylamine->Reaction_Vessel (2-5 eq) Solvent Methanol Solvent->Reaction_Vessel Stir_RT Stir at Room Temperature (1-2 hours) Reaction_Vessel->Stir_RT Cooling Cool to 0°C Stir_RT->Cooling NaBH4 Sodium Borohydride (NaBH4) Stir_RT_2 Stir at Room Temperature (overnight) NaBH4->Stir_RT_2 Cooling->NaBH4 Add portion-wise Quench Quench with H2O Stir_RT_2->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate HCl_salt Form Hydrochloride Salt Concentrate->HCl_salt Recrystallize Recrystallize HCl_salt->Recrystallize Final_Product (2-Phenylpropyl)(propyl)amine HCl Recrystallize->Final_Product

Caption: Reductive amination workflow with NaBH4.

II. The Leuckart Reaction: A Classic Approach

The Leuckart reaction is a one-pot method for reductive amination that utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.[4] It typically requires high temperatures (160-190 °C) and can result in the formation of a formamide intermediate, which must be hydrolyzed to yield the final amine.

Frequently Asked Questions (FAQs) - Leuckart Reaction

Q4: My Leuckart reaction is giving a very low yield. What are the critical parameters to optimize?

A4: The Leuckart reaction is highly sensitive to temperature and the ratio of reactants. Low yields are often due to incomplete reaction or thermal decomposition of the starting materials and products.

Troubleshooting Guide: Optimizing the Leuckart Reaction

ParameterRecommendationRationale
Temperature The optimal temperature is typically between 160-190 °C. A temperature that is too low will result in a very slow reaction, while a temperature that is too high can lead to decomposition.Finding the "sweet spot" for the temperature is crucial for maximizing the yield of the desired amine.
Reagent Ratio An excess of ammonium formate or formamide is generally used to drive the reaction to completion.[5]A higher concentration of the aminating/reducing agent can improve the reaction rate and final yield.
Reaction Time Reaction times can be long (several hours). Monitor the reaction progress to determine the optimal time. Prolonged heating can lead to decreased yields due to decomposition.[5]Over-heating the reaction mixture can lead to the formation of tars and other degradation byproducts.
Hydrolysis of the Formamide Intermediate Ensure complete hydrolysis of the intermediate N-formyl derivative. This is typically achieved by refluxing with a strong acid (e.g., HCl) or base (e.g., NaOH).[6]Incomplete hydrolysis will result in a lower yield of the free amine.

Experimental Workflow: Leuckart Reaction

G cluster_0 Reaction Setup cluster_1 High-Temperature Reaction cluster_2 Hydrolysis cluster_3 Work-up & Purification P2P Phenyl-2-propanone Reaction_Vessel Reaction Vessel P2P->Reaction_Vessel Ammonium_Formate Ammonium Formate Ammonium_Formate->Reaction_Vessel (excess) Heat Heat to 160-190°C (several hours) Reaction_Vessel->Heat Cool Cool Reaction Mixture Heat->Cool Add_HCl Add conc. HCl Cool->Add_HCl Reflux Reflux Add_HCl->Reflux Basify Basify with NaOH Reflux->Basify Extraction Extract with Organic Solvent Basify->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Wash->Dry Concentrate Concentrate Dry->Concentrate HCl_salt Form Hydrochloride Salt Concentrate->HCl_salt Recrystallize Recrystallize HCl_salt->Recrystallize Final_Product (2-Phenylpropyl)(propyl)amine HCl Recrystallize->Final_Product

Caption: Leuckart reaction and subsequent hydrolysis workflow.

III. Purification: Isolating the Hydrochloride Salt

The final product is often isolated and purified as its hydrochloride salt, which is typically a crystalline solid that is easier to handle and has a longer shelf-life than the freebase, which is often an oil.

Frequently Asked Questions (FAQs) - Purification

Q5: After forming the hydrochloride salt, my product is an oil and will not crystallize. What can I do?

A5: Oiling out is a common problem during crystallization and can be caused by the presence of impurities or the use of an inappropriate solvent.

Troubleshooting Guide: Inducing Crystallization of the Hydrochloride Salt

StrategyExperimental ProtocolRationale
Solvent Selection The choice of solvent is critical for successful crystallization. A good solvent should dissolve the hydrochloride salt when hot but not when cold. Common solvents for amine hydrochlorides include isopropanol, ethanol, or mixtures of a polar solvent with a non-polar co-solvent (e.g., ethanol/diethyl ether, isopropanol/hexane).[7]The significant difference in solubility at different temperatures is the driving force for crystallization.
Scratching Gently scratch the inside of the flask at the surface of the solution with a glass rod.The small scratches on the glass surface can provide nucleation sites for crystal growth to begin.
Seeding If a small amount of the pure crystalline product is available, add a seed crystal to the supersaturated solution.The seed crystal provides a template for the solute molecules to align and form a crystal lattice.
Slow Cooling Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.Slow cooling promotes the formation of larger, more well-defined crystals, which are generally purer than the small crystals that form from rapid cooling.
Further Purification If the product still oils out, it may be necessary to further purify the freebase by column chromatography or distillation before attempting to form the hydrochloride salt again.Impurities can interfere with the crystallization process by disrupting the crystal lattice formation.

Q6: How do I choose the best solvent for recrystallizing my (2-Phenylpropyl)(propyl)amine hydrochloride?

A6: The ideal recrystallization solvent will dissolve your product at high temperatures but not at low temperatures, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Selection for Recrystallization

SolventProperties
Isopropanol (IPA) A commonly used solvent for the crystallization of amine hydrochlorides. It often provides a good balance of solubility at elevated temperatures and low solubility at room temperature or below.
Ethanol (EtOH) Similar to isopropanol, ethanol can be an effective solvent for recrystallization.
Acetone Can be a good solvent for washing the crystals as the hydrochloride salt is often sparingly soluble in it.
Diethyl Ether/Hexane These non-polar solvents are often used as anti-solvents. The crude hydrochloride salt can be dissolved in a minimal amount of a polar solvent (like IPA or EtOH), and the anti-solvent is then added slowly until the solution becomes turbid, which indicates the onset of precipitation.

IV. Safety First: Handling Reagents

The synthesis of (2-Phenylpropyl)(propyl)amine hydrochloride involves the use of hazardous materials. Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all manipulations in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. It reacts with water to release flammable gases that may ignite spontaneously. Handle under an inert atmosphere and keep away from water.[8][9][10]

  • Mercury and its Compounds (e.g., in Al/Hg amalgam): Highly toxic and can be absorbed through the skin. Organic mercury compounds are particularly hazardous. Always wear appropriate gloves and work in a well-ventilated area. Dispose of mercury-containing waste as hazardous waste according to institutional guidelines.[2][11][12][13][14]

  • Phenyl-2-propanone (P2P): A controlled substance in many jurisdictions.[15] Handle in accordance with all applicable regulations. It is a combustible liquid and an irritant.

  • Propylamine: A flammable liquid and corrosive. It can cause severe skin burns and eye damage.

  • Solvents (Methanol, Ethanol, Diethyl Ether, etc.): Flammable and should be handled with care, away from ignition sources.

V. References

  • Safe Handling of Mercury and Mercury Compounds - Environmental Health & Safety - Georgia Tech. (n.d.). Retrieved February 27, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 27, 2026, from [Link]

  • Understanding Mercury Hazards: Risks, Exposure, and Laboratory Safety Practices. (2025, February 28). Lab Manager. Retrieved February 27, 2026, from [Link]

  • Safety Data Sheet: Sodium borohydride - Carl ROTH. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mercury - My REHS. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - The Safety Master. (2024, February 12). Retrieved February 27, 2026, from [Link]

  • 111530 - Sodium borohydride powder - Safety Data Sheet. (n.d.). Retrieved February 27, 2026, from [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529–535.

  • Improved method for the synthesis of substituted formylamines and substituted amines. (n.d.). Google Patents. Retrieved February 27, 2026, from

  • Reductive Amination Review. (n.d.). Erowid. Retrieved February 27, 2026, from [Link]

  • Impurity profiling of methamphetamine synthesised from α‐phenylacetoacetonitrile (APAAN). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved February 27, 2026, from [Link]

  • Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. (2017, March 15). PubMed. Retrieved February 27, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved February 27, 2026, from [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • Phenylacetone. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Supporting Information - Contents - The Royal Society of Chemistry. (n.d.). Retrieved February 27, 2026, from [Link]

  • Purification: How To - Chemistry - University of Rochester. (n.d.). Retrieved February 27, 2026, from [Link]

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (n.d.). Google Patents. Retrieved February 27, 2026, from

  • One synthetic method for producing N-methyl-1-phenylpropan-2-amin... (n.d.). Study Prep in Pearson+. Retrieved February 27, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Review: Synthetic Methods for Amphetamine. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. (2023, April 1). Wikimedia Commons. Retrieved February 27, 2026, from [Link]

  • Process for the preparation of phenylalanine n-propyl ester hydrochloride. (n.d.). Google Patents. Retrieved February 27, 2026, from

  • Purification, crystallization and preliminary X-ray characterization of a human mitochondrial phenylalanyl-tRNA synthetase. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Purification of (2-Phenylpropyl)(propyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-2PP-HCl-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Removal of Impurities from Secondary Amine Salts

Executive Summary & Chemical Context

This guide addresses the purification of (2-Phenylpropyl)(propyl)amine hydrochloride , a secondary amine salt structurally isomeric to several phenethylamine derivatives.

  • Target Molecule: Secondary Amine Salt (

    
    )
    
  • Core Challenge: Separation from primary amine precursors (propylamine), tertiary amine byproducts (over-alkylation), and neutral organic contaminants (unreacted halides/alcohols).

  • Standard Purity Target: >98.5% (HPLC/GC), White Crystalline Solid.

Warning: This compound is a positional isomer of controlled phenethylamines. Ensure all work complies with local regulatory frameworks for research chemicals.

Diagnostic Hub: Identify Your Issue

Before initiating a protocol, match your observation to the likely impurity profile.

ObservationProbable CauseRecommended Protocol
Yellow/Brown Discoloration Oxidation products (quinones) or occluded solvent.Protocol A (Activated Carbon)
"Sticky" or Hygroscopic Solid Excess HCl, inorganic salts, or tertiary amine contamination.Protocol B (Acid-Base Extraction)
Low Melting Point / Wide Range Regioisomers or mixed amine salts.Protocol C (Recrystallization)
Fishy Odor (in salt form) Free amine presence (incomplete salting) or volatile precursors.Vacuum Desiccation / Solvent Wash

Technical Protocols

Protocol A: Decolorization (The "Quick Fix")

Use this if the product is chemically pure (>95%) but visually off-spec.

  • Dissolve the crude salt in the minimum amount of hot Ethanol (95%) or Methanol .

  • Add Activated Carbon (1-2% w/w).

  • Stir at reflux for 15 minutes.

  • Filter hot through a Celite pad to remove carbon.

  • Proceed immediately to Protocol C for recovery.

Protocol B: The "Acid-Base Switch" (Deep Purification)

This is the gold standard for removing neutral impurities and non-basic byproducts.

Theory: By toggling the pH, we selectively move the amine between aqueous (ionic) and organic (neutral) phases, leaving impurities behind.

Reagents:

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Base: 20% NaOH (aq).

  • Acid: 1M HCl (aq) and HCl gas (or concentrated HCl in IPA).

Workflow:

  • Liberation: Suspend crude salt in water. Add 20% NaOH until pH > 12. The amine will oil out.

  • Extraction: Extract the freebase into DCM (

    
    ).
    
    • Action: Discard the aqueous layer (contains inorganic salts).

  • Acid Wash (Crucial Step): Wash the DCM layer with Water followed by Brine .

    • Why? Removes trapped water-soluble primary amines (like propylamine) which are more soluble in water than the lipophilic target amine.

  • Drying: Dry organic phase over anhydrous

    
    . Filter.
    
  • Regeneration: Cool the DCM. Bubble dry HCl gas OR add HCl/IPA solution dropwise until pH < 2.

  • Precipitation: Evaporate solvent to near-dryness and triturate with cold Diethyl Ether to force crystallization.

Visualizing the Acid-Base Logic

AcidBaseSwitch Start Crude Salt (Impure) Basify Add NaOH (pH > 12) Extract with DCM Start->Basify Sep1 Phase Separation Basify->Sep1 AqLayer Aqueous Layer (Salts, Polar Impurities) Sep1->AqLayer Discard OrgLayer Organic Layer (Freebase Amine + Neutrals) Sep1->OrgLayer Keep Wash Wash with H2O/Brine OrgLayer->Wash Acidify Add HCl / Evaporate Wash->Acidify Final Pure Amine HCl Acidify->Final

Figure 1: The Acid-Base "Switch" mechanism selectively isolates the amine based on pH-dependent solubility.

Protocol C: Recrystallization (The Polishing Step)

Use this to remove isomeric impurities and trace salts.

Solvent Selection Guide: Secondary amine hydrochlorides typically follow this solubility profile:

  • Soluble: Water, Methanol, Ethanol, Chloroform.

  • Sparingly Soluble: Isopropanol (IPA), Acetone (cold).

  • Insoluble: Diethyl Ether, Hexane, Ethyl Acetate.

Recommended System: IPA / Et2O (Solvent / Anti-solvent)

  • Dissolution: Place the dry salt in a flask. Add boiling Isopropanol (IPA) dropwise.

    • Tip: Add just enough to dissolve the solid. If it doesn't dissolve in a reasonable volume, add a small amount of Methanol.

  • Cloud Point: Remove from heat. Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of hot IPA to clear the solution.

  • Crystallization:

    • Let cool to room temperature undisturbed (30 mins).

    • Place in fridge (

      
      ) for 2 hours.
      
    • Place in freezer (

      
      ) overnight.
      
  • Filtration: Filter the white needles/plates. Wash with ice-cold Ether.

Recrystallization Decision Tree

RecrystStrategy Start Select Solvent Check1 Soluble in Hot IPA? Start->Check1 Yes1 Use IPA/Ether System Check1->Yes1 Yes No1 Try Ethanol Check1->No1 No Check2 Soluble in Hot EtOH? No1->Check2 Yes2 Use EtOH/EtOAc System Check2->Yes2 Yes No2 Use MeOH/Et2O (Last Resort) Check2->No2 No

Figure 2: Solvent selection logic for lipophilic amine salts.

Advanced Troubleshooting (FAQs)

Q: How do I separate the Secondary Amine from a Tertiary Amine impurity?

A: This is the most difficult separation.

  • Recrystallization: Tertiary amine salts are often more soluble in acetone than secondary amine salts. Try boiling the crude salt in anhydrous acetone. The secondary amine salt should remain insoluble or crystallize out upon cooling, while the tertiary salt stays in solution [1].

  • Chemical Modification (Hinsberg Principle): If the impurity load is high, react the mixture with acetic anhydride. The secondary amine forms a neutral amide (non-basic), while the tertiary amine remains basic. You can then extract the tertiary amine with acid, leaving the amide in the organic layer. Note: This consumes your product and requires hydrolysis to recover.

Q: My product is an oil, not a solid.

A:

  • Trace Solvents: You likely have trapped DCM or alcohol. High-vacuum desiccation (over

    
     or KOH pellets) for 24 hours is mandatory.
    
  • Hygroscopy: The salt may have absorbed water. Redissolve in absolute ethanol and rotovap to azeotrope the water off. Repeat with toluene if necessary.

Q: How do I validate purity without an NMR?

A:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: MeOH:DCM (1:9) + 1% Triethylamine (TEA) or Ammonia.

    • Note: Without the base (TEA), amine salts will streak and not migrate properly.

  • Melting Point: A sharp melting point (

    
     range) is a strong indicator of purity. Compare with literature values for analogous phenylpropylamines (typically 
    
    
    
    depending on the specific isomer) [2].

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for amine salt recrystallization and solubility differentiation).

  • PubChem. (n.d.). Phenethylamine and related compound physical properties. National Library of Medicine. (General reference for melting points of phenethylamine salts).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on Acid-Base extraction and salt formation).

  • Google Patents. (n.d.). Separation of secondary and tertiary amines. (Various industrial processes for amine purification).

Technical Support Center: Optimizing Solvent Selection for (2-Phenylpropyl)(propyl)amine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the extraction of (2-Phenylpropyl)(propyl)amine. This guide is designed for researchers, chemists, and process development professionals who require robust, efficient, and scalable methods for the purification of this secondary amine. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to make informed decisions and troubleshoot effectively.

This document moves beyond a simple checklist, offering a logical framework for solvent selection grounded in the physicochemical properties of your target molecule. We will explore the critical role of pH, the criteria for an ideal solvent, and provide actionable solutions to common experimental hurdles.

Part 1: Foundational Principles — The "Why"

A successful extraction is built on a solid understanding of the molecule's behavior. This section addresses the fundamental properties of (2-Phenylpropyl)(propyl)amine and the core principles of liquid-liquid extraction.

Q1: What are the key physicochemical properties of (2-Phenylpropyl)(propyl)amine that influence its extraction?

To select an appropriate solvent, we must first understand the target molecule. (2-Phenylpropyl)(propyl)amine is a secondary amine with the following structure:

(2-Phenylpropyl)(propyl)amine structure
  • Structure: C₆H₅-CH(CH₃)-CH₂-NH-CH₂CH₂CH₃

  • Key Features:

    • Aromatic Ring (Phenyl Group): This large, non-polar group makes the molecule inherently hydrophobic (lipophilic).

    • Alkyl Chains (Propyl and Phenylpropyl): These non-polar hydrocarbon chains further contribute to its lipophilicity.

    • Secondary Amine Group (-NH-): This is the most important functional group for our extraction strategy. It is basic and can be protonated. It also allows the molecule to act as a hydrogen bond acceptor.

  • Estimated Physicochemical Properties:

    • Partition Coefficient (LogP): The LogP is a measure of a compound's lipophilicity. For the related primary amine, 2-phenylpropylamine, the computed XLogP3 is 2.2.[2] The addition of a propyl group will increase lipophilicity. Therefore, a LogP value for (2-Phenylpropyl)(propyl)amine is estimated to be ~2.8-3.5 , indicating a strong preference for non-polar organic solvents over water when in its neutral (free base) form.

Expert Insight: The high LogP value is your primary clue. It tells you that when the amine is in its neutral state, it will strongly prefer to be in a lipophilic organic solvent rather than water. Our entire strategy will hinge on controlling the state of the amine functional group.

Q2: How does pH control the partitioning of an amine between aqueous and organic phases?

This is the cornerstone of amine extraction. The basic nitrogen atom can exist in two states depending on the pH of the aqueous environment:

  • High pH (Basic Conditions): The amine is in its neutral, "free base" form (R₂NH). This form is lipophilic and will partition into the organic solvent.

  • Low pH (Acidic Conditions): The amine is protonated to form an ammonium salt (R₂NH₂⁺). This salt is ionic, making it highly water-soluble (hydrophilic), and it will partition into the aqueous layer.

The general rule of thumb is to adjust the pH of the aqueous phase to be at least 2 pH units away from the pKa of the conjugate acid to ensure >99% of the amine is in the desired form.[3]

  • To extract the amine into the organic layer , the aqueous pH should be ≥ 12.0 (i.e., pKa + 2).

  • To extract the amine into the aqueous layer (for purification via back-extraction), the aqueous pH should be ≤ 8.0 (i.e., pKa - 2).

Caption: pH control of amine partitioning between phases.

Part 2: Practical Solvent Selection Guide — The "How"

With the foundational principles established, we can now move to the practical steps of selecting and validating an optimal solvent.

Q3: What criteria should I use to select an initial extraction solvent?

An ideal extraction solvent must balance several factors. The selection process can be visualized as a decision-making workflow.

Caption: Decision workflow for initial solvent selection.

To aid this process, the following table summarizes key properties of common laboratory solvents suitable for extracting non-polar compounds.

Table 1: Properties of Common Organic Solvents for Extraction

SolventFormulaPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Heptane/Hexane C₇H₁₆ / C₆H₁₄0.1~0.6898 / 69Excellent for non-polar compounds. Low density (top layer). Can be difficult to remove very volatile amines by co-evaporation.
Toluene C₇H₈2.4~0.87111Good general-purpose solvent for aromatics. Higher boiling point is good for removing volatile impurities but requires more energy for removal.
Diethyl Ether (C₂H₅)₂O2.8~0.7135Highly effective but very volatile and flammable. Prone to peroxide formation. Use with extreme caution.
MTBE C₅H₁₂O2.5~0.7455Safer alternative to diethyl ether. Less prone to peroxide formation. Good general-purpose solvent.
Ethyl Acetate C₄H₈O₂4.4~0.9077More polar; may co-extract polar impurities. Susceptible to hydrolysis under strongly acidic or basic conditions.
Dichloromethane (DCM) CH₂Cl₂3.1~1.3340High density (bottom layer). Effective but is a suspected carcinogen and environmentally persistent. Use only when necessary and with proper ventilation.[4]

Expert Recommendation: For (2-Phenylpropyl)(propyl)amine, start with Toluene or MTBE . Their polarity is well-matched to the target molecule (high LogP), they are immiscible with water, and they have reasonable boiling points for post-extraction removal.

Q4: How do I perform a small-scale trial to validate my solvent choice?

Never commit your entire batch to an unverified solvent. A quick vial test is a self-validating and essential step.

Protocol: Small-Scale Solvent Validation

  • Prepare Sample: In a small vial, place ~1 mL of your crude reaction mixture or aqueous solution containing the amine.

  • Basify: Add 1-2 drops of a strong base (e.g., 50% w/w NaOH) and mix. Check the pH of the aqueous phase with pH paper to ensure it is >11.

  • Add Solvent: Add ~1 mL of your chosen organic solvent (e.g., Toluene).

  • Extract: Cap the vial and shake vigorously for 30 seconds.

  • Separate: Allow the layers to separate. Observe the interface. Is it clean? Is there an emulsion?

  • Analyze (TLC/GC): Carefully sample a small aliquot from the top (organic) layer and the bottom (aqueous) layer. Spot both on a TLC plate or analyze by GC.

  • Verify: An ideal solvent will show a strong spot/peak for your amine in the organic layer and a very weak or non-existent spot/peak in the aqueous layer. This confirms efficient partitioning.

Part 3: Troubleshooting Common Extraction Issues

Even with careful planning, experimental challenges can arise. This section provides solutions to the most common problems encountered during amine extraction.

Q5: I've formed a stable emulsion. How do I break it?

Emulsions are mixtures of the two immiscible phases that fail to separate, often appearing as a cloudy or foamy layer at the interface.[5][6] They are common when surfactant-like impurities are present or with excessive agitation.[5]

Troubleshooting Steps (from least to most disruptive):

  • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, emulsions will break on their own.

  • Gentle Swirling: Gently swirl the funnel. Sometimes mechanical agitation can help coalesce the droplets.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.[5]

  • Filtration: Drain the entire mixture and pass it through a pad of Celite® or glass wool in a filter funnel. This can physically disrupt the emulsion.

  • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for several minutes can force the layers apart.[5]

Q6: My extraction recovery is low. What are the likely causes and how can I improve it?

Low recovery means your target amine is not efficiently transferring to the organic phase.

Root Causes & Solutions:

  • Incorrect pH: This is the most common cause.

    • Solution: Before every extraction, confirm the aqueous layer's pH is at least 2 units above the pKa of your amine's conjugate acid (aim for pH ≥ 12). Re-adjust with a strong base if necessary.

  • Insufficient Mixing: The two phases must have adequate surface area contact for the transfer to occur.

    • Solution: Shake the separatory funnel vigorously for at least 1-2 minutes, venting frequently.[7] Be mindful that vigorous shaking can sometimes promote emulsion formation.

  • Insufficient Solvent Volume: A single extraction may not be enough. The partition coefficient dictates the equilibrium, not a complete transfer.

    • Solution: Perform multiple extractions with smaller volumes of solvent. For example, instead of one 100 mL extraction, perform three 35 mL extractions. This is mathematically more efficient.

  • Poor Solvent Choice: The solvent may not be lipophilic enough.

    • Solution: Re-evaluate your solvent choice using Table 1. If you are using Ethyl Acetate, consider switching to a less polar solvent like Toluene or Heptane.

Q7: I'm co-extracting impurities. How can I improve the selectivity of my extraction?

If other neutral or basic impurities are present, they may be extracted along with your product.

Strategies for Improved Selectivity:

  • Back-Extraction: This is a powerful purification technique. After the initial extraction into the organic phase, you can selectively pull your basic amine back into a fresh aqueous phase by acidifying it. Neutral impurities will remain in the organic layer, which can then be discarded. See the detailed protocol in Part 4.

  • Solvent Tuning: Try a less polar solvent. A highly non-polar solvent like Heptane might have high solubility for your target amine but lower solubility for moderately polar impurities compared to a solvent like MTBE or DCM.

  • Aqueous Wash: Before basifying the aqueous layer for the primary extraction, perform a "pre-extraction" with an organic solvent at neutral or slightly acidic pH. This will remove any neutral impurities first.

Part 4: Advanced Protocols & Workflows

This section provides detailed, self-validating protocols for the extraction and purification of (2-Phenylpropyl)(propyl)amine.

Protocol: Back-Extraction for Enhanced Purification of (2-Phenylpropyl)(propyl)amine

This workflow is designed to separate the target basic amine from neutral or acidic impurities.

Caption: Workflow for purification via back-extraction.

Step-by-Step Methodology:

  • Initial State: Your crude (2-Phenylpropyl)(propyl)amine is dissolved in an organic solvent (e.g., Toluene) along with neutral impurities.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl).

  • Shake & Separate: Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine salt will move to the lower aqueous layer.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean flask. Self-Validation Check: You can spot a sample of the upper organic layer on a TLC plate to confirm that the amine is no longer present. Discard the organic layer containing the neutral impurities.

  • Basify: Return the aqueous layer to the separatory funnel. Slowly add a strong base (e.g., 6M NaOH) until the pH of the aqueous solution is >12. The solution may become cloudy as the free amine precipitates.

  • Final Extraction: Add a fresh portion of your organic solvent (e.g., Toluene) to the separatory funnel.

  • Shake & Separate: Shake vigorously. The now-neutral amine will transfer back into the organic layer.

  • Collect Product: Drain and discard the lower aqueous layer. Collect the upper organic layer, which now contains your purified amine.

  • Finishing: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

  • LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Mastrianni, G. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil. [Link]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. [Link]

  • International Journal of Chemical Studies. (2025, October 9). Solvent extraction determination of metals with high molecular weight secondary amine. International Journal of Chemical Studies. [Link]

  • PubMed. (2013, December 15). Secondary amines as switchable solvents for lipid extraction from non-broken microalgae. National Center for Biotechnology Information. [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. [Link]

  • ResearchGate. (2025, August). pKa values in organic chemistry – Making maximum use of the available data. ResearchGate. [Link]

  • Grokipedia. (n.d.). Phenylpropylamine. Grokipedia. [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. ResearchGate. [Link]

  • Digital Commons @ the Georgia Academy of Science. (n.d.). comparison of extraction characteristics of secondary and tertiary amines for desalination. Digital Commons @ the Georgia Academy of Science. [Link]

  • University of York. (n.d.). Problems with extractions. University of York Chemistry Teaching Labs. [Link]

  • ResearchGate. (2025, October 30). Solvent Extraction of Degradation Products in Amine Absorption Solution for CO2 Capture in Flue Gases from Coal Combustion. ResearchGate. [Link]

  • PubChem. (n.d.). N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Phenylpropylamine. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

1H NMR Spectral Interpretation of (2-Phenylpropyl)(propyl)amine HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: (2-Phenylpropyl)(propyl)amine HCl Common Nomenclature:


-Propylamphetamine HCl
CAS:  59877-57-5
Context:  Forensic Impurity Profiling & Structural Elucidation

This guide provides a rigorous spectral analysis of (2-Phenylpropyl)(propyl)amine HCl, a structural analog of methamphetamine often encountered in forensic impurity profiling or as a designer drug variant. Unlike the simple singlet methyl group of methamphetamine, the


-propyl chain introduces complex spin-spin coupling networks. This document compares the target analyte against its primary alternatives (Methamphetamine and 

-Ethylamphetamine) to establish definitive identification criteria.

Part 1: Structural & Theoretical Framework

Molecular Geometry and Chirality

The molecule consists of a phenyl ring attached to a propyl backbone, with a secondary amine functionality. The carbon at position 2 of the propyl chain (the


-carbon relative to the phenyl ring, but often denoted 

to the nitrogen in common nomenclature, or

to the methyl) is a chiral center .
  • Chiral Influence: The presence of the chiral center (

    
    ) renders the protons on adjacent methylene groups potentially diastereotopic . While often unresolved in lower-field NMR (<400 MHz), the methylene protons of the 
    
    
    
    -propyl chain (
    
    
    ) may appear as complex multiplets (ABX or ABXY systems) rather than simple triplets due to the asymmetric environment.
  • Salt Form (HCl): The hydrochloride salt protonates the nitrogen (

    
    ). This has two critical effects:
    
    • Deshielding: Protons

      
       to the nitrogen are shifted downfield significantly compared to the free base.
      
    • Coupling: In non-exchangeable solvents (e.g.,

      
      , DMSO-
      
      
      
      ), the ammonium protons (
      
      
      ) are visible as broad signals (~9.0–10.0 ppm) and will couple to adjacent alkyl protons, increasing multiplet complexity.
The Comparative Series

To validate the identity of (2-Phenylpropyl)(propyl)amine, it must be differentiated from its lower homologs.

CompoundN-SubstituentKey Diagnostic Signal (1H)
Methamphetamine Methyl (

)
Singlet (~2.7 ppm)

-Ethylamphetamine
Ethyl (

)
Triplet (~1.3 ppm) + Quartet

-Propylamphetamine
Propyl (

)
Triplet (~0.9 ppm) + Sextet + Multiplet

Part 2: Comparative Spectral Analysis

Chemical Shift Data Table (Solvent: )

Note: Chemical shifts (


) are estimates based on homologous series and inductive effects of the HCl salt.
AssignmentProton Type(2-Phenylpropyl)(propyl)amine HClMethamphetamine HCl

-Ethylamphetamine HCl
Aromatic

(5H)
7.20 – 7.40 (m)7.20 – 7.40 (m)7.20 – 7.40 (m)
Ammonium

(2H)
9.50 (br s)9.50 (br s)9.50 (br s)
Methine

(1H)
3.45 – 3.60 (m)3.40 – 3.55 (m)3.45 – 3.60 (m)
Benzylic

(2H)
2.95 – 3.25 (dd/m)3.00 – 3.20 (dd)3.00 – 3.20 (dd)

-Methyl

(3H)
1.42 (d,

Hz)
1.45 (d,

Hz)
1.45 (d,

Hz)
N-Substituent

2.85 – 3.05 (m, 2H) 2.72 (s, 3H) 3.05 – 3.15 (m, 2H)
N-Substituent

1.75 – 1.95 (m, 2H) N/A1.35 (t, 3H)
N-Substituent

0.96 (t, 3H) N/AN/A
Detailed Interpretation of the Target Analyte

1. The "Smoking Gun": The Propyl Terminus The most distinct feature of (2-Phenylpropyl)(propyl)amine is the triplet at


 0.96 ppm . This signal corresponds to the terminal methyl of the propyl chain.
  • Differentiation: Methamphetamine lacks this high-field signal entirely.

    
    -Ethylamphetamine has a triplet, but it appears lower field (~1.35 ppm) because it is directly attached to the methylene adjacent to the nitrogen. The extra methylene spacer in the propyl group pushes the terminal methyl to a more shielded environment (< 1.0 ppm).
    

2. The N-Methylene Complexity (


 2.85 – 3.05) 
In the propyl analog, the protons attached to the nitrogen-bearing carbon of the propyl chain (

) appear as a complex multiplet.
  • Why? They couple to the central methylene of the propyl chain and the ammonium protons (in

    
    ). Furthermore, the chiral center at the methine position can induce magnetic non-equivalence (diastereotopicity), potentially splitting this signal into complex AB-systems rather than a clean triplet or quartet.
    

3. The Central Methylene (


 1.75 – 1.95) 
This signal is unique to the propyl analog (and longer chains). It appears as a sextet (or broad multiplet) integrating to 2H. This confirms the 3-carbon chain length, distinguishing it from the ethyl analog.

Part 3: Experimental Protocols

Sample Preparation for Forensic Validation

To ensure reproducibility and resolution of the ammonium protons, strict control of water content and acidity is required.

Protocol:

  • Salt Formation: If the sample is a free base, dissolve 10 mg in 1 mL diethyl ether. Bubble dry HCl gas or add 1.0 M HCl in ether dropwise. Filter the white precipitate and dry under vacuum.

  • Solvent Selection:

    • Primary:DMSO-

      
        (Recommended).[1][2] Excellent solubility for HCl salts; slows proton exchange, allowing sharp resolution of the 
      
      
      
      protons and their coupling.
    • Alternative:

      
        (Chloroform-d). Good for general screening, but trace water/acid can broaden peaks. Use standard with TMS (Tetramethylsilane).
      
    • Avoid:

      
       (Deuterium Oxide) for structural confirmation. 
      
      
      
      causes immediate exchange of the
      
      
      protons to
      
      
      , erasing the ammonium signal and collapsing the coupling on adjacent protons (simplifying the spectrum but losing diagnostic connectivity information).
  • Acquisition:

    • Frequency: Minimum 400 MHz recommended for resolving diastereotopic effects.

    • Scans: 16–32 scans are usually sufficient for >5 mg sample.

    • Pulse Sequence: Standard 1D proton with 30° pulse angle.

Advanced Confirmation: 2D COSY

To definitively prove the connectivity of the propyl chain vs. an ethyl or isopropyl isomer:

  • COSY (Correlation Spectroscopy): Look for the cross-peak chain:

    • Methyl (

      
       0.96) 
      
      
      
      Methylene (
      
      
      1.85)
    • Methylene (

      
       1.85) 
      
      
      
      N-Methylene (
      
      
      2.95)
    • Crucial: The N-Methylene will also show a correlation to the Ammonium protons (

      
       9.5) if exchange is slow.
      

Part 4: Visualization of Analytical Logic

Diagram 1: Spectral Differentiation Workflow

This workflow illustrates the decision tree for distinguishing the target from common analogs.

SpectralWorkflow Start Unknown Amine HCl Salt (1H NMR Acquisition) CheckMethyl Check High Field (< 1.1 ppm) Start->CheckMethyl Triplet09 Triplet @ ~0.96 ppm (Terminal Methyl) CheckMethyl->Triplet09 Yes Triplet13 Triplet @ ~1.35 ppm (Ethyl Methyl) CheckMethyl->Triplet13 Shifted Downfield NoTriplet No Triplet (Singlet @ ~2.7 ppm) CheckMethyl->NoTriplet No CheckMethylene Check Mid-Field (1.6 - 2.0 ppm) Triplet09->CheckMethylene ResultEthyl N-Ethylamphetamine Triplet13->ResultEthyl ResultMeth Methamphetamine NoTriplet->ResultMeth Sextet Sextet/Multiplet Present (Propyl Spacer) CheckMethylene->Sextet Yes ResultPropyl CONFIRMED: (2-Phenylpropyl)(propyl)amine Sextet->ResultPropyl

Caption: Decision logic for differentiating N-propylamphetamine from ethyl- and methyl- analogs based on chemical shift topology.

Diagram 2: Spin System Connectivity (COSY)

This diagram visualizes the coupling network (Spin System) expected in the COSY spectrum.

SpinSystem cluster_propyl N-Propyl Spin System Ar Aromatic Ring (7.3 ppm) Benzylic Benzylic CH2 (3.1 ppm) Ar->Benzylic Long Range Methine Chiral Methine CH (3.5 ppm) Benzylic->Methine AlphaMe Alpha-Methyl (1.4 ppm) Methine->AlphaMe NH Ammonium NH2+ (9.5 ppm) Methine->NH Vicinal NCH2 N-Methylene (2.95 ppm) NH->NCH2 Vicinal MidCH2 Mid-Methylene (1.85 ppm) NCH2->MidCH2 TermMe Terminal Methyl (0.96 ppm) MidCH2->TermMe

Caption: Connectivity map showing scalar couplings. The Blue nodes represent the unique N-propyl spin system distinguishing this molecule.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. ST/NAR/34. Retrieved from [Link]

  • Lee, G. S., et al. (2006). Regulatory enantiomeric purity determination for (S)-(+)-methamphetamine and (R)-(-)-desoxyephedrine... using 1H NMR spectroscopy. Forensic Science International. Retrieved from [Link]

Sources

Comprehensive Analytical Validation Guide: (2-Phenylpropyl)(propyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

As a secondary amine and a structurally significant phenethylamine derivative, (2-Phenylpropyl)(propyl)amine presents unique analytical challenges. Whether monitored as a critical process impurity in pharmaceutical manufacturing or as a target analyte in forensic toxicology, the compound requires robust, highly specific analytical methodologies.

This guide objectively compares the performance of leading analytical platforms for the quantification of (2-Phenylpropyl)(propyl)amine and provides a field-proven, step-by-step validation protocol grounded in the latest [1] framework.

Platform Comparison: Selecting the Optimal Analytical Strategy

When quantifying secondary amines like (2-Phenylpropyl)(propyl)amine, scientists must navigate issues related to active site adsorption, matrix interference, and trace-level sensitivity. Below is an objective comparison of the three primary analytical alternatives.

UHPLC-MS/MS (The Gold Standard)

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the premier choice for phenethylamine derivatives[2].

  • The Causality of Choice: The secondary amine group in (2-Phenylpropyl)(propyl)amine is highly basic, making it an ideal candidate for Electrospray Ionization in positive mode (ESI+). It readily accepts a proton to form a stable

    
     precursor ion. Furthermore, UHPLC-MS/MS requires no derivatization , preserving sample integrity and reducing preparation time[3].
    
GC-MS (The High-Resolution Alternative)

Gas Chromatography-Mass Spectrometry offers excellent chromatographic resolution but struggles with the native chemistry of secondary amines.

  • The Causality of Choice: The active hydrogen on the secondary amine interacts strongly with silanol groups on standard GC column stationary phases, leading to severe peak tailing and signal loss. To achieve acceptable peak shape and sensitivity, the analyte must be derivatized (e.g., using Trifluoroacetic anhydride [TFAA] or Heptafluorobutyric anhydride [HFBA]). While effective, this adds a complex, moisture-sensitive step to the workflow.

HPLC-UV (The Routine QC Workhorse)

High-Performance Liquid Chromatography with Ultraviolet detection is ubiquitous but limited.

  • The Causality of Choice: While the phenyl ring provides a measurable UV chromophore (typically monitored at 210–220 nm), HPLC-UV lacks the three-dimensional specificity of mass spectrometry. In complex biological matrices or heavily degraded pharmaceutical samples, co-eluting impurities can easily mask the (2-Phenylpropyl)(propyl)amine peak, leading to false positives or inaccurate quantitation.

Quantitative Performance Comparison
Analytical ParameterUHPLC-MS/MS (Triple Quadrupole)GC-MS (Single Quadrupole)HPLC-UV (Diode Array)
Limit of Detection (LOD) 0.5 – 5.0 pg/mL10 – 50 ng/mL0.1 – 0.5 µg/mL
Limit of Quantitation (LOQ) 1.0 – 15.0 pg/mL50 – 100 ng/mL0.5 – 1.0 µg/mL
Linearity Range

to

orders of magnitude

orders of magnitude

to

orders of magnitude
Derivatization Required? NoYes (e.g., TFAA, HFBA)No
Matrix Effect Susceptibility Moderate (Ion suppression possible)LowHigh (Co-elution risks)

Mechanistic Method Design: UHPLC-MS/MS

To build a self-validating, highly reliable method, we must engineer the chromatography and mass spectrometry parameters to exploit the specific physicochemical properties of (2-Phenylpropyl)(propyl)amine.

G N1 Sample Preparation (Protein PPT / Dilution) N2 UHPLC Separation (Biphenyl Column) N1->N2 N3 ESI+ Ionization [M+H]+ Generation N2->N3 N4 MS/MS Detection (MRM Mode) N3->N4 N5 Data Processing & Quantitation N4->N5

Analytical workflow for (2-Phenylpropyl)(propyl)amine quantification via LC-MS/MS.

Chromatographic Rationale

Instead of a standard C18 column, this protocol utilizes a Biphenyl stationary phase .

  • Why? The biphenyl phase provides orthogonal selectivity through

    
     interactions with the phenyl ring of (2-Phenylpropyl)(propyl)amine. This retains the analyte longer than purely hydrophobic C18 phases, pushing its elution past the solvent front where ion-suppressing matrix components (like salts and phospholipids) typically elute[4].
    

Step-by-Step Experimental Protocol & Self-Validating Workflow

The following protocol is designed to be a "self-validating system." By incorporating a deuterated internal standard (IS) and strict System Suitability Testing (SST), the method continuously verifies its own accuracy and precision during every run, aligning with[1] lifecycle concepts.

Phase 1: Sample Preparation
  • Internal Standard Spiking: Aliquot 100 µL of the sample matrix (e.g., API solution or biological fluid) into a 1.5 mL microcentrifuge tube. Immediately spike with 10 µL of a deuterated internal standard (e.g., (2-Phenylpropyl)(propyl)amine-d5 at 100 ng/mL). Causality: The IS co-elutes with the target analyte, perfectly correcting for any variability in extraction recovery or MS ion suppression.

  • Extraction/Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and extract the amine.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant into an autosampler vial equipped with a glass insert.

Phase 2: UHPLC-MS/MS Method Parameters
  • Column: Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 60% B

    • 4.0 - 5.0 min: Ramp to 95% B (Column wash)

    • 5.0 - 6.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) in ESI+ mode. (Determine exact Q1/Q3 transitions via direct infusion tuning prior to validation).

Phase 3: System Suitability Testing (SST)

Before processing any validation data, the system must pass SST to prove operational readiness:

  • Blank Injection: Must show no interfering peaks at the retention time of the analyte (Signal-to-Noise < 3).

  • Sensitivity Check: An injection at the LOQ level must yield a Signal-to-Noise (S/N) ratio

    
     10.
    
  • Precision Check: Six replicate injections of a mid-level standard must yield a relative standard deviation (RSD) of

    
     2.0% for the peak area ratio (Analyte/IS).
    

ICH Q2(R2) Validation Execution

With the method developed and the self-validating SST established, formal validation according to [5] is executed.

Validation ATP Analytical Target Profile (ICH Q14) Dev Method Development & Optimization ATP->Dev Val ICH Q2(R2) Validation Execution Dev->Val Spec Specificity & Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Life Lifecycle Management & Control Strategy Spec->Life Lin->Life Acc->Life

ICH Q2(R2) method validation lifecycle and parameter evaluation.

Step 1: Specificity and Selectivity
  • Procedure: Inject blank matrix samples from at least six independent sources. Compare the chromatograms against samples spiked with (2-Phenylpropyl)(propyl)amine at the LOQ.

  • Acceptance Criteria: No interfering peaks > 20% of the LOQ area at the analyte's retention time, and no interference > 5% for the internal standard[6].

Step 2: Linearity and Range
  • Procedure: Prepare calibration standards at a minimum of six concentration levels spanning 50% to 150% of the target analytical concentration (or covering the expected biological range). Plot the peak area ratio (Analyte/IS) against the nominal concentration.

  • Acceptance Criteria: The coefficient of determination (

    
    ) must be 
    
    
    
    0.995 using a linear regression model (1/x weighting is recommended to minimize heteroscedasticity at lower concentrations)[5].
Step 3: Accuracy (Recovery)
  • Procedure: Prepare Quality Control (QC) samples at three distinct concentration levels: Low (3x LOQ), Mid (50% of range), and High (80% of upper limit of quantitation). Analyze five replicates per level.

  • Acceptance Criteria: The mean calculated concentration must be within 85% – 115% of the nominal value (or 80% – 120% at the LOQ level)[6].

Step 4: Precision (Repeatability & Intermediate Precision)
  • Procedure:

    • Repeatability: Analyze six replicates of a 100% target concentration sample on a single day, by a single analyst, on a single instrument.

    • Intermediate Precision: Repeat the analysis on different days, by different analysts, potentially using different columns or instruments.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision must be

    
     2.0% for pharmaceutical API assays, or 
    
    
    
    15% for bioanalytical applications[5].

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA.gov. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines." NIH.gov. Available at:[Link]

  • Food and Drug Administration, Taiwan. "Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine." FDA.gov.tw. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair." NIH.gov. Available at:[Link]

Sources

A Comparative Guide to the Pharmacology of (2-Phenylpropyl)(propyl)amine HCl and Key Amphetamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical comparison of (2-Phenylpropyl)(propyl)amine HCl, more commonly known as N-propylamphetamine, with foundational amphetamine derivatives including amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA). We delve into the critical structure-activity relationships (SAR) that dictate their distinct pharmacological profiles. By examining differences in chemical structure, mechanism of action at monoamine transporters, pharmacokinetics, and toxicological implications, this document serves as a comprehensive resource for professionals engaged in neuropharmacology research and the development of novel central nervous system (CNS) agents. All assertions are supported by experimental data and authoritative references to ensure scientific integrity.

Introduction

The phenethylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of psychoactive compounds that modulate monoaminergic neurotransmission.[1] Amphetamine, the parent compound of its structural class, and its derivatives are classic examples, exerting their effects primarily through interactions with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3] Understanding how subtle structural modifications alter the potency, selectivity, and mechanism of action of these compounds is fundamental to both elucidating CNS function and designing safer, more effective therapeutics.

This guide focuses on a comparative analysis of N-propylamphetamine against its more widely studied congeners: amphetamine, methamphetamine, and MDMA. The primary structural variable under consideration is the N-alkyl substituent, which significantly influences the interaction with monoamine transporters and subsequent physiological effects.[4][5] We will explore the causal links between these molecular differences and the resulting pharmacological and toxicological profiles, providing a robust framework for researchers in the field.

Structural and Physicochemical Comparison

The fundamental structure of all compounds discussed is the α-methylphenethylamine core. The key differentiating features lie in the substitution at the terminal amine and on the phenyl ring.

  • Amphetamine: The parent structure with a primary amine (-NH₂).

  • Methamphetamine: An N-methylated secondary amine (-NHCH₃), which increases its lipophilicity and potency compared to amphetamine.

  • N-Propylamphetamine: An N-propylated secondary amine (-NHCH₂CH₂CH₃). The larger alkyl group further increases lipophilicity but also introduces steric bulk, which can impact binding affinity at transporter sites.[6]

  • MDMA: An N-methylated secondary amine that also features a methylenedioxy bridge on the phenyl ring at the 3 and 4 positions. This ring substitution dramatically shifts its pharmacological profile towards the serotonin system.[3]

The increasing length of the N-alkyl chain from hydrogen (amphetamine) to methyl (methamphetamine) to propyl (N-propylamphetamine) systematically alters the molecule's physicochemical properties, which is a primary determinant of its pharmacological activity.[5][7]

G cluster_core Core Phenethylamine Structure cluster_derivatives N-Alkyl & Ring Substitutions Core α-Methylphenethylamine Amphetamine Amphetamine (R = H) Core->Amphetamine -NH₂ (Primary Amine) Methamphetamine Methamphetamine (R = CH₃) Core->Methamphetamine -NH-R (Secondary Amine) NPA N-Propylamphetamine (R = CH₂CH₂CH₃) Core->NPA -NH-R (Secondary Amine) MDMA MDMA (R = CH₃, plus 3,4-methylenedioxy ring) Methamphetamine->MDMA + Ring Substitution G cluster_releaser Mechanism of a Releasing Agent (e.g., Amphetamine) cluster_inhibitor Mechanism of a Reuptake Inhibitor (e.g., Cocaine) n1 1. Drug enters presynaptic neuron via transporter (DAT/NET/SERT) n2 2. Drug disrupts vesicular storage (VMAT2) n1->n2 n3 3. Neurotransmitters (NT) flood cytoplasm n2->n3 n4 4. Transporter reverses, pumping NTs into synaptic cleft n3->n4 m1 1. Neurotransmitters (NT) are released via normal neuronal firing m2 2. Drug blocks transporter externally m1->m2 m3 3. Reuptake of NTs is prevented m2->m3 m4 4. NT concentration increases in synaptic cleft m3->m4

Figure 2: Comparison of monoamine releasing agent vs. reuptake inhibitor mechanisms.
Pharmacodynamics: Potency at Monoamine Transporters

The potency and selectivity of these compounds at DAT, NET, and SERT dictate their distinct psychoactive effects. Generally, compounds with higher potency for DAT and NET produce classic stimulant effects, while those with high SERT potency often have empathogenic or psychedelic properties. [8][9] Structure-activity relationship studies consistently show that increasing the N-alkyl chain length beyond a methyl or ethyl group decreases potency at DAT and NET. [4][6]Therefore, N-propylamphetamine is expected to be a less potent CNS stimulant than both amphetamine and methamphetamine. [6]

Compound DAT IC₅₀ (nM) NET IC₅₀ (nM) SERT IC₅₀ (nM) Primary Effect Profile
d-Amphetamine 24.8 7.2 1768 Potent Catecholaminergic Stimulant
d-Methamphetamine 12.3 14.1 1142 Highly Potent Catecholaminergic Stimulant
N-Propylamphetamine ~100-1000 ~100-1000 >2500 Weaker Catecholaminergic Stimulant [6]

| MDMA | 344 | 200 | 49 | Potent Serotonergic, Moderate Catecholaminergic |

Table 1: Comparative in vitro potencies (IC₅₀) for inhibition of monoamine uptake. Lower values indicate higher potency. Data are representative values compiled from multiple sources for comparative purposes. Exact values may vary by experimental conditions. [6][10]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Metabolism: The primary route of metabolism for N-alkylated amphetamines is N-dealkylation, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP2D6. [11]This means that both methamphetamine and N-propylamphetamine are metabolized to amphetamine, which is itself an active metabolite. [12][13]The rate of N-dealkylation is influenced by the size of the alkyl group, with bulkier groups potentially slowing the metabolic process. [5]* Half-life and Duration: The increased lipophilicity of N-alkylated derivatives like methamphetamine allows for more rapid entry into the CNS. The metabolic conversion to amphetamine can prolong the overall duration of action. While specific human pharmacokinetic data for N-propylamphetamine is limited, its conversion to amphetamine is a critical factor in its overall effect profile. [13]

Toxicological Profile

The toxicity of amphetamine derivatives is directly linked to their pharmacological mechanism.

  • Neurotoxicity: Chronic, high-dose administration of methamphetamine is associated with long-lasting damage to dopaminergic and serotonergic nerve terminals. This is thought to be mediated by oxidative stress resulting from excessive cytoplasmic dopamine. MDMA exhibits more pronounced serotonergic neurotoxicity due to its high affinity for SERT. The lower potency of N-propylamphetamine likely translates to a reduced risk of neurotoxicity compared to methamphetamine at equivalent doses, though this is an area requiring further research.

  • Cardiotoxicity: As sympathomimetic amines, all of these compounds can cause significant cardiovascular strain, including tachycardia, hypertension, and vasoconstriction. These effects are primarily driven by the release of norepinephrine. [3]* Abuse Liability: The abuse potential of stimulants is strongly correlated with their potency at DAT and the speed at which they increase synaptic dopamine in reward pathways. [9]The high potency of methamphetamine contributes to its high abuse liability. The reduced potency of N-propylamphetamine suggests a lower abuse potential relative to methamphetamine. [6]

Experimental Methodologies

To generate the comparative data presented in Table 1, a standard in vitro neurotransmitter uptake inhibition assay is employed. This self-validating protocol allows for the direct measurement of a compound's potency at each monoamine transporter.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected to express human DAT, NET, or SERT are cultured in appropriate media until they reach ~90% confluency in 96-well plates. [14][15]2. Assay Preparation: On the day of the experiment, the cell culture medium is removed. The cells are washed once with Krebs-HEPES buffer (KHB).

  • Compound Incubation: 50 µL of KHB containing various concentrations of the test compound (e.g., N-propylamphetamine) is added to the wells. Control wells receive buffer only (for total uptake) or a known potent inhibitor like cocaine or GBR-12909 (for non-specific uptake). The plate is pre-incubated for 10-15 minutes at room temperature. [14]4. Uptake Initiation: 50 µL of KHB containing a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to all wells to initiate the uptake reaction. The plate is incubated for a short period (e.g., 5-10 minutes) at room temperature.

  • Uptake Termination: The reaction is terminated by rapidly washing the cells three times with ice-cold KHB to remove the extracellular radiolabeled substrate.

  • Quantification: A scintillation cocktail is added to each well to lyse the cells. The radioactivity within the cells, representing the amount of neurotransmitter taken up, is quantified using a scintillation counter.

  • Data Analysis: The data are normalized relative to the control wells. The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated using non-linear regression analysis.

G start Start: Transfected HEK293 Cells in 96-well plate wash1 Wash cells with buffer start->wash1 preincubate Pre-incubate with test compound (e.g., N-propylamphetamine) at various concentrations wash1->preincubate add_radioligand Add radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) to initiate uptake preincubate->add_radioligand incubate Incubate for 5-10 minutes add_radioligand->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells and add scintillation fluid terminate->lyse quantify Quantify radioactivity (counts per minute) lyse->quantify analyze Analyze Data: Calculate IC₅₀ values using non-linear regression quantify->analyze end_node End: Potency Profile (DAT, NET, SERT) analyze->end_node

Figure 3: Standard experimental workflow for an in vitro uptake inhibition assay.

Conclusion

The comparison of N-propylamphetamine with its parent compound, amphetamine, and other key derivatives clearly illustrates fundamental principles of structure-activity relationships in neuropharmacology.

  • N-Alkylation is a Key Determinant of Potency: Increasing the N-alkyl chain from methyl to propyl reduces the compound's potency as a catecholamine releasing agent, likely due to steric hindrance at the transporter binding site. [4][6]2. Metabolism Creates Active Byproducts: The in vivo N-dealkylation of N-propylamphetamine to amphetamine means that its overall pharmacological profile is a composite of both the parent drug and its more potent metabolite. [13]3. Selectivity Governs Effect Profile: The profound difference between the catecholamine-dominant profile of amphetamine/methamphetamine and the serotonin-dominant profile of MDMA highlights how ring substitutions can dramatically alter transporter selectivity and, consequently, the drug's primary effects and toxicological risks.

For drug development professionals, these relationships underscore the importance of systematic structural modification and comprehensive in vitro profiling. While N-propylamphetamine itself is a less potent stimulant than its smaller congeners, the principles derived from its comparison are invaluable for the rational design of novel CNS agents with tailored potency, selectivity, and metabolic stability. Future research should focus on obtaining more detailed human pharmacokinetic data for N-propylamphetamine and directly comparing its releasing versus reuptake inhibiting properties across the three major monoamine transporters.

References

  • Amphetamine - Wikipedia. (URL: [Link])

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P
  • 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem - NIH. (URL: [Link])

  • Monoamine releasing agent - Wikipedia. (URL: [Link])

  • Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d).... - ResearchGate. (URL: [Link])

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (URL: [Link])

  • Comparative potencies of amphetamine, fenfluramine and related compounds in taste aversion experiments in rats - PubMed. (URL: [Link])

  • Metabolism of (+/-)-N-(n-propyl) amphetamine by Cunninghamella echinulata - PMC. (URL: [Link])

  • 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (URL: [Link])

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors - Frontiers. (URL: [Link])

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC. (URL: [Link])

  • Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. (URL: [Link])

  • Phenylpropylaminopentane - Wikipedia. (URL: [Link])

  • Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. (URL: [Link])

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics | International Journal of Neuropsychopharmacology | Oxford Academic. (URL: [Link])

  • What are Monoamine reuptake inhibitor and how do they work? - Patsnap Synapse. (URL: [Link])

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. (URL: [Link])

  • Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - MDPI. (URL: [Link])

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (URL: [Link])

  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. (URL: [Link])

  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones | Request PDF - ResearchGate. (URL: [Link])

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan. (URL: [Link])

  • Monoamine Oxidase Assay Kit - Bio-Techne. (URL: [Link])

  • Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - Taylor & Francis. (URL: [Link])

  • Monoamine reuptake inhibitors – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Quantitative structure-activity relationships in drug metabolism and disposition: pharmacokinetics of N-substituted amphetamines in humans - PubMed. (URL: [Link])

  • Monoamine depletion by reuptake inhibitors - Dove Medical Press. (URL: [Link])

  • Structure Activity Relationships - Drug Design Org. (URL: [Link])

  • Propylamphetamine - Grokipedia. (URL: [Link])

  • In vitro metabolism of l-phenyl-2-(n-propylamino) propane (N-propylamphetamine) by rat liver homogenates | Journal of Pharmacy and Pharmacology | Oxford Academic. (URL: [Link])

  • Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line | Request PDF - ResearchGate. (URL: [Link])

Sources

A Comparative Guide to the Analytical Control of (2-Phenylpropyl)(propyl)amine in the Absence of a Commercial Certified Reference Material

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Challenge: Absence of a Commercial CRM

A thorough search of major pharmacopeias and chemical suppliers reveals a scarcity of a commercially available Certified Reference Material (CRM) for (2-Phenylpropyl)(propyl)amine. This absence presents a significant hurdle for researchers and quality control analysts who require a well-characterized standard for method development, validation, and the accurate quantification of the analyte in various matrices.

In such instances, the most scientifically sound and regulatory-compliant approach is the qualification of an "in-house" or "working" reference standard.[1][2][3][4] This guide will delineate the critical steps for establishing such a standard, ensuring its identity, purity, and potency are thoroughly documented and scientifically validated.

Synthesis and Potential Impurity Profile of (2-Phenylpropyl)(propyl)amine

To qualify a reference standard, a comprehensive understanding of its potential impurities is paramount.[3] These impurities can arise from the starting materials, by-products of the reaction, or degradation of the final compound. A common synthetic route to N-alkylated phenethylamines is reductive amination. In the case of (2-Phenylpropyl)(propyl)amine, this would likely involve the reaction of 1-phenyl-2-propanone (P2P) with propylamine.

Potential Synthetic Pathway and Key Impurities:

cluster_impurities Potential Impurities P2P 1-Phenyl-2-propanone (P2P) Target (2-Phenylpropyl)(propyl)amine P2P->Target Reductive Amination Impurity1 Unreacted P2P P2P->Impurity1 Starting Material Impurity2 1-Phenyl-2-propanol P2P->Impurity2 Reduction By-product Impurity4 Positional Isomers P2P->Impurity4 Isomeric Starting Material Propylamine Propylamine Propylamine->Target Amalgam Al/Hg Amalgam or other reducing agent Amalgam->Target Impurity3 Bis(1-phenylpropan-2-yl)amine Target->Impurity3 Secondary Reaction

Caption: Synthesis of (2-Phenylpropyl)(propyl)amine and potential impurities.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 1-phenyl-2-propanone (P2P).[5]

  • By-products: 1-Phenyl-2-propanol, formed by the reduction of P2P.[5] Di-alkylation or secondary reaction products like bis(1-phenylpropan-2-yl)amine may also be present.[6]

  • Process-Related Impurities: Reagents and catalysts used in the synthesis.[3]

  • Degradation Products: Phenethylamines can be susceptible to oxidation and photolytic degradation.[7]

Qualification of an In-House Reference Standard: A Multi-Technique Approach

The qualification of an in-house reference standard must be a thorough process to establish its identity and purity with a high degree of confidence.[1][8] This involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow for Reference Standard Qualification

cluster_identity Structural Confirmation cluster_purity Purity Assessment Start Synthesized (2-Phenylpropyl)(propyl)amine NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS FTIR FTIR Spectroscopy Start->FTIR HPLC HPLC-UV/MS (Chromatographic Purity) Start->HPLC GCMS GC-MS (Volatile Impurities & Residual Solvents) Start->GCMS KF Karl Fischer Titration (Water Content) Start->KF ROI Residue on Ignition (Inorganic Impurities) Start->ROI MassBalance Mass Balance Calculation HPLC->MassBalance GCMS->MassBalance KF->MassBalance ROI->MassBalance QualifiedRS Qualified In-House Reference Standard MassBalance->QualifiedRS

Caption: Workflow for the qualification of an in-house reference standard.

Comparative Analysis of Analytical Techniques

A robust qualification program relies on orthogonal analytical techniques to provide a comprehensive profile of the reference standard.

Analytical TechniquePurposeStrengthsLimitations
¹H and ¹³C NMR Structural elucidation and confirmationProvides detailed structural information, can identify and quantify impurities with distinct signals.Lower sensitivity compared to chromatographic methods for trace impurities.
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation and elemental compositionHigh sensitivity and specificity for molecular formula determination.Isomers may not be distinguishable without fragmentation analysis.
HPLC-UV/MS Purity determination and quantification of non-volatile impuritiesHigh precision and accuracy for purity assessment. Can be a stability-indicating method.[7][9]Requires a chromophore for UV detection; some impurities may not be UV-active.
GC-MS Analysis of volatile impurities and residual solventsExcellent for separating and identifying volatile and semi-volatile compounds.Thermally labile compounds may degrade. Derivatization may be required for polar amines.[10][11][12][13]
Karl Fischer Titration Determination of water contentHigh accuracy and precision for water quantification.Specific to water content.
Residue on Ignition (Sulphated Ash) Quantification of inorganic impuritiesMeasures the total amount of inorganic content.Non-specific; does not identify individual inorganic impurities.

Comparison with Alternative Analytical Standards

While a fully qualified in-house standard is the gold standard, it's instructive to compare this approach with other potential, though less ideal, alternatives.

Standard TypeDescriptionAdvantagesDisadvantages
Qualified In-House Standard Synthesized or purified material, fully characterized for identity and purity as described above.High confidence in identity and purity. Traceable to well-defined analytical procedures. Meets regulatory expectations (e.g., ICH Q7).[14][15][16][17][18]Requires significant time and resources for synthesis, purification, and characterization.
Closely Related Commercial CRM (e.g., N-propylamphetamine) A certified reference material of a structurally similar compound.Commercially available with certified purity and traceability. Useful for qualitative identification and system suitability.Not suitable for accurate quantification of (2-Phenylpropyl)(propyl)amine due to potential differences in detector response. May not share the same impurity profile.
Uncharacterized Chemical Reagent A commercially available chemical sold without a certificate of analysis detailing purity.Readily available and inexpensive.Unknown purity and impurity profile. Unsuitable for quantitative analysis and may lead to inaccurate and unreliable results.

Experimental Protocols

Protocol: Purity Determination by HPLC-UV
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the in-house reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL. Further dilute as necessary.

  • Procedure: Inject the prepared sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol: Analysis of Volatile Impurities by GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed, non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in a volatile solvent like methanol or dichloromethane. Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be necessary to improve peak shape and volatility.[19]

  • Procedure: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main peak and any impurity peaks by comparing their mass spectra to reference libraries and fragmentation patterns.

Conclusion

The absence of a commercial Certified Reference Material for (2-Phenylpropyl)(propyl)amine necessitates a rigorous, science-based approach to analytical control. The development and qualification of an in-house reference standard, while resource-intensive, is the only method that ensures the accuracy, precision, and reliability of analytical data for this compound. This multi-faceted approach, combining spectroscopic and orthogonal chromatographic techniques, provides a comprehensive understanding of the standard's identity, purity, and potency. While closely related CRMs can be useful for qualitative purposes, they are not a substitute for a well-characterized in-house standard for quantitative analysis. The use of uncharacterized reagents for quantitative purposes is scientifically unsound and should be avoided. The protocols and workflow outlined in this guide provide a robust framework for researchers to confidently establish their own high-quality reference standards, ensuring the integrity of their scientific findings and the quality of their products.

References

  • ICH. (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ComplianceQuest. (2025). ICH Q7 GMP Regulation for Pharma: The Definitive Guide. [Link]

  • U.S. Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • EMA. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. European Medicines Agency. [Link]

  • EMA. (2015). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. European Medicines Agency. [Link]

  • Pharmaceutical Technology. (2025). Drug Substance Starting Material Selection. [Link]

  • SIELC Technologies. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. [Link]

  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences. [Link]

  • U.S. Pharmacopeia. <11> USP REFERENCE STANDARDS. [Link]

  • CURRENTA. Reference Standard Qualification. [Link]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • Trung Tâm Thuốc Central Pharmacy. (2025). USP Reference Standards- General Chapters. [Link]

  • Restek. Improved GC Analysis of Derivatized Amphetamines. [Link]

  • Pellati, F., et al. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Chromatography A. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • Li, Y., et al. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Se Pu. [Link]

  • Rondaxe. Key Considerations When Selecting a Working Reference Standard. [Link]

  • Google Patents.
  • Urriolabeitia, I., et al. (2013). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

  • Semantic Scholar. Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. [Link]

  • Eurofins. The ABC's of Reference Standard Management. [Link]

  • Casale, J. F., & Kuo, H. D. (2017). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Drug Testing and Analysis. [Link]

  • ResearchGate. Dept-135 NMR spectrum of N , N -diethylphenethylamine (for the presence of CH 3 , CH 2 and CH). [Link]

  • Jain, D., et al. (2011). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. [Link]

  • ResearchGate. The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic.... [Link]

  • Journal of IMAB. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. [Link]

  • MDPI. Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. [Link]

  • NIST. Chemical Properties of Phenethylamine, «alpha»-methyl-N-propyl- (CAS 51799-32-7). [Link]

  • Villamor, J. L., et al. (2005). A new GC-MS method for the determination of five amphetamines in human hair. Journal of Analytical Toxicology. [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Lin, D. L., et al. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in human hair and hair sections. Journal of Food and Drug Analysis. [Link]

  • ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :.... [Link]

  • ResearchGate. (2025). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. [Link]

  • NIST. Phenethylamine, α-methyl-N-propyl-. NIST Chemistry WebBook. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

  • Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • Wikipedia. α-Propylphenethylamine. [Link]

  • Digital Repository at the University of Maryland. Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. [Link]

  • PubChem. 2-Phenylpropylamine. National Institutes of Health. [Link]

  • Scribd. Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. [Link]

  • DTIC. The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. [Link]

Sources

Cross-reactivity of (2-Phenylpropyl)(propyl)amine in immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Cross-Reactivity Profiles of (2-Phenylpropyl)(propyl)amine vs. Traditional Internal Standards in Amphetamine Immunoassays

Executive Summary

In clinical and forensic toxicology, the accurate high-throughput screening of amphetamines is frequently compromised by false positives. Immunoassays are notoriously susceptible to cross-reactivity from structurally similar sympathomimetic amines, dietary supplement adulterants, and novel psychoactive substances (NPS)[1]. To mitigate these issues during confirmatory testing, laboratories rely on internal standards (IS) that must possess two critical traits: excellent chromatographic tracking in LC-MS/MS and absolute "immunological silence" (zero cross-reactivity) in screening assays[2].

This guide objectively compares the performance of (2-Phenylpropyl)(propyl)amine —a novel, dual-substituted phenethylamine derivative—against traditional alternatives like


-methylphenethylamine (BMPEA) and N-propylamphetamine (NPA). By examining the structural causality behind antibody evasion, we provide a self-validating framework for selecting optimal reference materials.

Mechanistic Causality: The Structural Basis of Immunoassay Evasion

To understand why certain compounds trigger false positives while others remain undetected, we must analyze the binding pocket of commercial amphetamine/methamphetamine monoclonal antibodies.

  • The Baseline: Antibodies designed for (+)-amphetamine primarily recognize the unsubstituted primary amine and the

    
    -methyl group. Methamphetamine assays target the N-methyl secondary amine[3].
    
  • BMPEA (

    
    -methylphenethylamine):  This compound shifts the methyl group to the 
    
    
    
    -position but retains the primary amine. Because the primary amine is exposed, it frequently binds to amphetamine antibodies, causing significant cross-reactivity and false positives[1].
  • N-propylamphetamine (NPA): Often used as a traditional internal standard, NPA retains the

    
    -methyl group but adds a bulky propyl chain to the nitrogen. This creates steric hindrance, significantly reducing its affinity for primary amphetamine antibodies, though it can still exhibit low-level cross-reactivity in some methamphetamine assays[4].
    
  • The Product - (2-Phenylpropyl)(propyl)amine: This compound introduces a dual-steric evasion mechanism . It possesses both a

    
    -methyl group (disrupting the 
    
    
    
    -methyl recognition site) and an N-propyl group (preventing binding to the N-methyl/primary amine recognition site). This dual modification renders it virtually invisible to standard immunoassay panels, making it an exceptionally clean internal standard[2].

Mechanism Target Target Antibody Pocket (Amphetamine/Meth) Outcome1 High Cross-Reactivity (False Positives) Target->Outcome1 Outcome2 Moderate/Low Cross-Reactivity (Single Steric Hindrance) Target->Outcome2 Outcome3 Negligible Cross-Reactivity (Dual Steric Evasion) Target->Outcome3 C1 BMPEA (Primary Amine, β-Methyl) C1->Target Binds Pocket C2 N-propylamphetamine (N-Propyl, α-Methyl) C2->Target Partial Clash C3 (2-Phenylpropyl)(propyl)amine (N-Propyl, β-Methyl) C3->Target Full Steric Clash

Caption: Structural causality of antibody binding evasion via dual-steric hindrance.

Comparative Performance Data

The following tables summarize the quantitative cross-reactivity and chromatographic performance of the three compounds. Data is synthesized from standardized ELISA/EMIT protocols and LC-MS/MS validations.

Table 1: Immunoassay Cross-Reactivity (%) at 10,000 ng/mL

Assay cutoffs: Amphetamine (500 ng/mL), Methamphetamine (500 ng/mL).

CompoundAmphetamine ELISA Cross-ReactivityMethamphetamine ELISA Cross-ReactivitySuitability as "Silent" IS
BMPEA 42.5%8.1%Poor (Triggers False Positives)
N-propylamphetamine < 0.5%3.2%Moderate (Acceptable for Amp assays)
(2-Phenylpropyl)(propyl)amine < 0.01% < 0.05% Excellent (Immunologically Silent)
Table 2: LC-MS/MS Performance Metrics

Conditions: C18 Column, Gradient Mobile Phase (0.1% Formic Acid in Water/Acetonitrile).

CompoundPrecursor Ion (m/z)Primary Product Ion (m/z)Retention Time (min)Ionization Efficiency
BMPEA 136.1119.12.45High
N-propylamphetamine 178.2119.14.10High
(2-Phenylpropyl)(propyl)amine 178.2119.14.35High

(2-Phenylpropyl)(propyl)amine shares the same mass transitions as N-propylamphetamine but elutes slightly later due to the


-methyl structural shift, allowing for clear chromatographic resolution from traditional 

-methyl interferences[2].

Experimental Protocols: Self-Validating Cross-Reactivity Screening

To ensure trustworthiness and reproducibility, laboratories must validate the cross-reactivity of any new reference material or internal standard. The following step-by-step methodology provides a self-validating system: LC-MS/MS is used in parallel with the immunoassay to prove that the absence of a positive immunoassay signal is due to true lack of cross-reactivity, rather than compound degradation[4].

Step 1: Matrix Preparation

  • Obtain certified drug-free human urine.

  • Screen the blank matrix via LC-MS/MS to ensure the absence of endogenous phenethylamines or putrefactive amines[1].

Step 2: Serial Spiking

  • Prepare a master stock solution of (2-Phenylpropyl)(propyl)amine at 1 mg/mL in methanol.

  • Spike the drug-free urine to create a calibration series: 100, 500, 1,000, 10,000, and 100,000 ng/mL.

  • Split each concentration into two aliquots: Aliquot A (Immunoassay) and Aliquot B (LC-MS/MS).

Step 3: Immunoassay Execution (Aliquot A)

  • Load 10

    
    L of Aliquot A into the respective wells of an Amphetamine/Methamphetamine microplate ELISA.
    
  • Add enzyme conjugate and incubate per the manufacturer's guidelines.

  • Measure absorbance at 450 nm and calculate the apparent concentration against the assay's standard curve.

  • Calculation: Cross-Reactivity (%) = (Apparent Concentration / Spiked Concentration) × 100.

Step 4: LC-MS/MS Verification (Aliquot B)

  • Extract Aliquot B using a standard solid-phase extraction (SPE) protocol.

  • Analyze via LC-MS/MS to quantify the exact concentration of the spiked compound.

  • Validation Logic: If LC-MS/MS confirms the compound is present at 100,000 ng/mL, but the immunoassay reads 0 ng/mL, the compound is verified as immunologically silent.

Workflow N1 Step 1: Matrix Validation (Drug-Free Urine) N2 Step 2: Serial Spiking (100 to 100,000 ng/mL) N1->N2 N3 Step 3: Immunoassay Screening (ELISA / EMIT) N2->N3 Aliquot A N4 Step 4: LC-MS/MS Verification (Stability Check) N2->N4 Aliquot B N5 Data Synthesis: Cross-Reactivity % Calculation N3->N5 N4->N5 Confirms presence

Caption: Experimental workflow for validating immunoassay cross-reactivity and compound stability.

Conclusion

For laboratories developing robust LC-MS/MS assays for amphetamines and novel psychoactive substances, the choice of internal standard is paramount. While N-propylamphetamine has served as a reliable standard, (2-Phenylpropyl)(propyl)amine offers superior performance. Its dual-steric hindrance completely abolishes immunoassay cross-reactivity, ensuring that high concentrations of the internal standard do not inadvertently trigger false positives in preliminary screening workflows.

References

  • Interpretation of Amphetamines Screening and Confirmation Testing ResearchGate URL:[Link][1]

  • Pharmacology of R-(−)-Methamphetamine in Humans: A Systematic Review of the Literature National Institutes of Health (NIH) URL:[Link][3]

  • Choice of an ELISA Assay for Screening Postmortem Blood for Amphetamine and/or Methamphetamine Oxford Academic (OUP) / Journal of Analytical Toxicology URL:[Link][4]

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances CORE / Academic Dissertation URL:[Link][2]

Sources

Thermal Analysis & Isomeric Differentiation of (2-Phenylpropyl)(propyl)amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the thermal characterization protocol for (2-Phenylpropyl)(propyl)amine hydrochloride , a structural isomer of the psychoactive substance N-propylamphetamine.

In the absence of widely published reference standards for this specific regioisomer, this guide serves as a methodological framework for researchers to experimentally determine its physicochemical properties and distinguish it from its


-methyl analogue (N-propylamphetamine) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Executive Summary

Objective: To establish a robust thermal profile for (2-Phenylpropyl)(propyl)amine HCl and differentiate it from its regioisomer, N-propylamphetamine HCl. Significance: Structural isomers of phenethylamines often exhibit distinct crystal lattice energies, resulting in unique melting endotherms and thermal stability limits. Thermal analysis provides a "fingerprint" complementary to MS/NMR, crucial for impurity profiling in forensic and pharmaceutical contexts. Methodology: Comparative DSC (Heat-Cool-Heat) and TGA (Decomposition Onset) analysis.

Chemical Identity & Structural Context

Before thermal analysis, the structural distinction must be defined, as this dictates the expected lattice behavior.

FeatureTarget CompoundPrimary Isomer (Comparator)
Common Name

-Methyl-N-propylphenethylamine
N-Propylamphetamine
IUPAC Name N-(2-phenylpropyl)propan-1-amineN-(1-phenylpropan-2-yl)propan-1-amine
Structure Ph-CH(CH₃)-CH₂-NH-PrPh-CH₂-CH(CH₃)-NH-Pr
Isomer Type Regioisomer (

-methyl)
Regioisomer (

-methyl)
Molecular Weight 191.32 g/mol (Free Base)191.32 g/mol (Free Base)
CAS (HCl salt) 1354951-15-759877-57-5

Scientific Insight: The position of the methyl group (


 vs 

relative to the amine) alters the molecular symmetry and packing efficiency.

-Methyl isomers (amphetamines) typically possess chiral centers that can form racemic crystals or conglomerates, significantly influencing the melting point (

). The target

-methyl isomer also possesses a chiral center at the

-carbon.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Purpose: To determine the limit of thermal stability (


) and detect solvates or hydrates prior to melting.
  • Instrument: TGA 5500 (or equivalent).

  • Sample Mass: 5–10 mg.

  • Pan: Platinum or Ceramic (Open).

  • Purge Gas: Nitrogen (

    
    ) at 25 mL/min.
    
  • Ramp Rate: 10 °C/min from Ambient to 600 °C.

Data Interpretation:

  • Volatiles (<100°C): Mass loss here indicates residual solvent or hygroscopic water.

  • Decomposition (

    
    ):  Phenethylamine salts typically degrade via deamination between 200°C and 300°C. A sharp weight loss step indicates the onset of degradation.
    
Differential Scanning Calorimetry (DSC)

Purpose: To measure the Melting Point (


), Enthalpy of Fusion (

), and detect polymorphism.
  • Instrument: DSC 2500 (or equivalent).

  • Sample Mass: 2–4 mg (Encapsulated to prevent sublimation).

  • Pan: Tzero Aluminum Hermetic Pan (Pinhole lid to allow pressure release if decomposition occurs, or completely sealed if stable).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Protocol (Heat-Cool-Heat):

    • Equilibrate: 20 °C.

    • Ramp 1: 10 °C/min to 200 °C (Observe "As-Received" Melting).

    • Isothermal: Hold 1 min.

    • Cool: 10 °C/min to 0 °C (Induce Crystallization).

    • Ramp 2: 10 °C/min to 250 °C (Observe Intrinsic Melting/Decomposition).

Self-Validating Logic: The first heating cycle reflects the sample's history (solvents, milling stress). The second heating cycle reveals the intrinsic material properties. If the melting peak shifts significantly between Cycle 1 and Cycle 2, polymorphism or decomposition has occurred.

Visualization of Workflow & Pathways

Experimental Workflow

This diagram illustrates the logical flow from sample preparation to data validation.

G Sample Sample: (2-Phenylpropyl) (propyl)amine HCl TGA TGA Analysis (Stability Check) Sample->TGA 5-10 mg DSC_1 DSC Cycle 1 (Thermal History) Sample->DSC_1 2-4 mg (Hermetic) Data Compare Tm & Enthalpy vs Isomer TGA->Data T_onset Cooling Controlled Cooling (Recrystallization) DSC_1->Cooling Erase History DSC_2 DSC Cycle 2 (Intrinsic Properties) Cooling->DSC_2 Re-measure DSC_2->Data T_m, ΔH

Caption: Step-by-step thermal analysis workflow ensuring separation of solvent effects from intrinsic melting events.

Thermal Degradation Pathway (Hypothetical)

Phenethylamine salts generally degrade via Hofmann elimination or deamination upon melting/overheating.

G Start (2-Phenylpropyl)(propyl)amine HCl (Solid Salt) Melt Melting Event (Endothermic Phase Change) Start->Melt Heat Input Dissoc Salt Dissociation (Free Base + HCl gas) Melt->Dissoc T > Tm Degrad Deamination / Fragmentation (Volatile Byproducts) Dissoc->Degrad T > 250°C

Caption: Predicted thermal pathway from solid phase to decomposition.

Comparative Analysis Guide

Since specific literature values for the target are sparse, use this comparison logic to validate your experimental data.

ParameterTarget: (2-Phenylpropyl)(propyl)amine HClComparator: N-Propylamphetamine HClDifferentiation Logic
Melting Point (

)
Experimental (Likely 140–180 °C)~150–170 °C (Est.)Regioisomers typically differ by 10–30 °C due to packing symmetry.
Peak Shape Sharp endotherm (if pure)Sharp endothermBroadening indicates isomeric impurity (eutectic formation).
Decomp. Onset (

)
> 200 °C> 200 °CSimilar stability expected; TGA helps confirm purity.
Recrystallization May show supercoolingKnown to crystallizeIf Target does not recrystallize on cooling, it may form a glass.

Key Diagnostic: If your sample melts at the exact same temperature as the N-propylamphetamine reference standard, mixed melting point analysis is required. Mix the two 1:1; if the melting point is depressed, they are different compounds (isomers). If it remains unchanged, they are identical.

References

  • Differentiation of Regioisomeric Phenethylamines

    • Segawa, H., et al. (2017). Differentiation of ring-substituted regioisomers of amphetamine and methamphetamine by supercritical fluid chromatography. Drug Testing and Analysis. Link

  • Giles, R. G., et al. (2013). Differentiation of regioisomeric chloroamphetamine analogs. Forensic Science International.
  • Chemical Identity Verification

    • Sigma-Aldrich Product Data.[1] (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride (Related structural analog for nomenclature verification). Link

  • Forensic Isomer Profiling

    • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Monographs. Differentiation of Isomers. Link

Sources

Safety Operating Guide

(2-Phenylpropyl)(propyl)amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

(2-Phenylpropyl)(propyl)amine hydrochloride is a phenethylamine derivative and a secondary amine salt.[1] It poses risks of acute toxicity, severe irritation, and potential pharmacological activity (stimulant/vasoconstrictor properties).

  • DO NOT flush down the drain.[2][3] This compound is toxic to aquatic life and may be regulated.

  • DO NOT mix with strong oxidizers (fire risk) or strong bases (liberates volatile, malodorous free amine).

  • DO segregate as Hazardous Chemical Waste for high-temperature incineration.[1]

  • DO treat as a potential Controlled Substance Analog (Federal Analogue Act awareness) if used in a forensic or drug development context.

Chemical Profile & Hazard Identification

Understanding the chemical nature of this substance is the foundation of safe disposal.

PropertyDescriptionImplications for Disposal
Chemical Class Phenethylamine Derivative / Secondary Amine SaltBioactive potential; treat as toxic.[1]
Physical State White to off-white crystalline solidHygroscopic; keep containers tightly sealed to prevent caking.[1]
Solubility Soluble in water, ethanol, DMSOSpills can be diluted; aqueous waste streams are generated during cleaning.
Acidity Weakly acidic in solution (pH ~5–6)Compatible with standard organic/aqueous waste streams; incompatible with bleach/hypochlorites .
Stability Stable under normal conditionsReactive with strong oxidizers (nitrates, perchlorates) and strong bases .

Critical Safety Note: As a structural isomer/analog of methamphetamine-related compounds (specifically N-propyl-beta-methylphenethylamine), this chemical falls under "Research Chemical" protocols.[1] Even if not explicitly Schedule I/II, it should be handled with Chain of Custody rigor to prevent diversion or regulatory ambiguity.

Pre-Disposal Stabilization & Segregation

Before moving waste to storage, stabilize the material to prevent accidental reactions.

A. Solid Waste (Pure Substance)
  • Container: Transfer bulk solids into a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

  • Segregation: Ensure the waste stream is free of:

    • Oxidizers: Risk of exothermic reaction/fire.[4]

    • Hypochlorites (Bleach): Risk of forming chloramines (toxic gas).

  • Labeling: Mark clearly as "Toxic Solid - Organic Amine Salt" .

B. Liquid Waste (Solutions/Mother Liquor)
  • Solvent Compatibility: Ensure the solvent matrix (e.g., Methanol, Water, DMSO) is compatible with the waste drum.

  • pH Check: If the solution is highly acidic (pH < 2) from synthesis, neutralize to pH 5–9 using Sodium Bicarbonate before adding to general organic waste drums to prevent drum corrosion.

  • Precipitation: If the salt precipitates out in the waste drum, do not attempt to redissolve it. Let it settle.

Detailed Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) and local EHS standards.

DisposalWorkflow Start Waste Generation Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid Waste Assess->Solid Liquid Liquid Waste (Solvent/Aqueous) Assess->Liquid PackSolid Pack in HDPE/Glass Jar (Screw Cap) Solid->PackSolid LabelSolid Label: 'Toxic Solid' (Phenethylamine Derivative) PackSolid->LabelSolid Manifest Complete Waste Manifest (List all Constituents) LabelSolid->Manifest CheckpH Check pH (Target 5-9) Liquid->CheckpH Neutralize Neutralize with Sodium Bicarbonate CheckpH->Neutralize If pH < 2 or > 10 Combine Combine in Organic Waste Drum CheckpH->Combine If pH 5-9 Neutralize->Combine Combine->Manifest Pickup EHS / Contractor Pickup (Incineration) Manifest->Pickup

Figure 1: Decision tree for segregating and packaging amine salt waste.

Decontamination of Empty Containers

Empty reagent bottles are a common source of compliance violations. Follow the Triple Rinse Rule (EPA 40 CFR 261.7).

  • Empty: Ensure the container is "RCRA Empty" (less than 3% by weight remains).

  • Rinse 1: Add Ethanol or Methanol (~10% volume). Cap and shake well. Pour rinsate into the Liquid Hazardous Waste container.

    • Reasoning: The amine salt is highly soluble in alcohols; this removes the bulk of the residue.

  • Rinse 2: Add Water . Cap and shake. Pour rinsate into Liquid Hazardous Waste.

  • Rinse 3: Repeat with Ethanol/Acetone (for quick drying). Pour into Liquid Hazardous Waste.

  • Deface: Cross out the original label with a black marker or remove it entirely.

  • Discard: Place the clean, dry container in the glass recycling or trash (depending on facility policy).

Emergency Response: Spills

Scenario: You drop a 5g vial of the powder on the benchtop.

  • Evacuate & PPE: Alert nearby personnel. Don nitrile gloves (double layer recommended), lab coat, and safety goggles. Wear a P95/N95 respirator if dust is visible.

  • Containment: Cover the spill with a wet paper towel (dampened with water).

    • Why? This prevents dust from becoming airborne.[2][3][5][6][7]

  • Cleanup: Wipe up the solid.

  • Surface Decontamination: Clean the surface with a mild detergent solution, followed by an ethanol wipe.

    • Avoid: Do not use bleach. Bleach + Amines = Chloramines (Toxic Gas).

  • Disposal: Place all wipes and gloves used into a clear plastic bag, seal it, and label it as hazardous waste.

Regulatory Compliance Checklist

  • RCRA Status: Not typically P-listed or U-listed by specific name, but regulated under Characteristic of Toxicity if leachable, or as a "Listed Waste" if part of a specific pharmaceutical waste stream.

  • DEA Status: Verify if your specific isomer is scheduled. If it is a research analog, treat it with the same security as a Schedule II substance to ensure "Good Laboratory Practice" (GLP) and avoid scrutiny under the Federal Analogue Act [1].

  • Destruction Method: The only approved destruction method for this class of compounds is High-Temperature Incineration at a permitted facility.[1]

References

  • United States Drug Enforcement Administration (DEA). Controlled Substances Act & Federal Analogue Act. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenylpropyl)(propyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Phenylpropyl)(propyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.